Product packaging for WAY 170523(Cat. No.:)

WAY 170523

Cat. No.: B1683080
M. Wt: 613.7 g/mol
InChI Key: FARMEEAGJWMFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Matrix Metalloproteinases (MMPs) in Biological Systems

Matrix metalloproteinases are a group of proteolytic enzymes belonging to the metzincin superfamily. ersnet.org They are characterized by a conserved zinc-binding motif in their catalytic active site. ersnet.org Originally understood primarily for their capacity to degrade components of the ECM and basement membrane, recent research highlights their broader significance as regulators of extracellular tissue signaling networks. ersnet.orgnih.gov There are nearly 25 different vertebrate MMPs recognized, with 23 members in humans. researchgate.net

In physiological conditions, MMPs are typically expressed at low levels and their activity is tightly controlled at multiple levels, including gene expression, pro-peptide activation, and inhibition by tissue inhibitors of metalloproteinases (TIMPs). ersnet.orgresearchgate.net This controlled activity is essential for maintaining tissue homeostasis. ersnet.org MMPs collectively possess the ability to degrade virtually all components of the ECM. researchgate.net Their functions extend beyond simple matrix degradation to include the regulation of extracellular signaling networks by cleaving or activating various non-ECM molecules such as growth factors, cytokines, chemokines, adhesion receptors, and cell surface proteoglycans. ersnet.orgnih.gov These processes are fundamental to normal physiological events involving tissue remodeling, including embryonic development, morphogenesis, wound healing, angiogenesis, bone remodeling, and the female reproductive cycle. ersnet.orgnih.govcdnsciencepub.com

Dysregulated MMP activity can disrupt the delicate balance of ECM turnover and signaling, leading to various pathological conditions. ersnet.orgnih.gov Excessive MMP activity has been linked to numerous diseases characterized by tissue destruction and aberrant remodeling. ersnet.orgnih.govnih.gov These include chronic inflammatory diseases, arthritis, cardiovascular diseases, fibrosis, and cancer. ersnet.orgnih.govnih.govmdpi.com In disease states, the abnormal degradation of the ECM initiated by altered MMP expression contributes to the development of chronic degenerative diseases and conditions such as cancer progression and metastasis. nih.govnih.govfrontiersin.org MMPs can contribute to tumor progression by facilitating cell migration, promoting angiogenesis, and altering cell-cell adhesion through the cleavage of molecules like E-cadherin. mdpi.comfrontiersin.orgnih.gov

Rationale for Targeting Matrix Metalloproteinase-13 (MMP-13)

Given the significant role of MMPs in disease pathogenesis, they represent promising therapeutic targets. ersnet.org However, the broad substrate specificity and widespread involvement of many MMPs have posed challenges in developing selective inhibitors that avoid unwanted side effects. chondrex.com This has led to a focus on targeting specific MMPs that are particularly implicated in certain diseases.

MMP-13, also known as collagenase-3, belongs to the collagenase subfamily of MMPs, which are capable of selectively cleaving native interstitial collagens, including types I, II, and III. nih.govunl.edu MMP-13 exhibits a preference for type II collagen, degrading it more efficiently than other collagenases. researchgate.net While involved in normal tissue remodeling and repair, particularly in skeletal development and maintenance of cartilage homeostasis, its activity is tightly regulated. nih.govnih.gov

MMP-13 plays a pivotal role in the degradation of articular cartilage, primarily through its ability to cleave type II collagen, a major component of cartilage. mdpi.comencyclopedia.pubresearchgate.net Overexpression and increased activity of MMP-13 are strongly associated with the pathogenesis and progression of degenerative joint diseases, most notably osteoarthritis (OA). chondrex.commdpi.comencyclopedia.pubpatsnap.com In OA, excessive MMP-13 activity accelerates cartilage destruction, contributing to pain and loss of joint function. mdpi.compatsnap.com The expression of MMP-13 mRNA and protein levels in cartilage correlates with OA progression in humans. nih.gov Studies in animal models of OA have also demonstrated that the absence of MMP-13 leads to reduced cartilage erosion, while cartilage-restricted expression of active MMP-13 results in OA-like joint pathology. nih.govmdpi.com Beyond OA, MMP-13 is implicated in other conditions involving collagenous tissue destruction, such as rheumatoid arthritis, chronic cutaneous ulcers, chronic periodontitis, atherosclerosis, and aortic aneurysms. nih.gov Its specific and significant role in collagen degradation in these pathological settings makes MMP-13 an attractive target for selective therapeutic intervention. researchgate.netencyclopedia.pubnih.gov

Introduction to WAY 170523 as a Selective MMP-13 Inhibitor

The development of selective MMP inhibitors has been a significant area of research aimed at targeting specific disease pathways while minimizing off-target effects associated with broad-spectrum MMP inhibition. chondrex.comresearchgate.net this compound is a chemical compound that has been identified as a potent and selective inhibitor of MMP-13. medchemexpress.comtocris.com Its development was based on structure-based design principles, utilizing the structural characteristics of the MMP-13 active site, particularly the extended nature of its S1' pocket. unl.eduacs.org

Research findings indicate that this compound exhibits high potency against MMP-13, with an IC50 value of 17 nM. unl.edumedchemexpress.comtocris.comacs.orgresearchgate.netmedkoo.com Importantly, it demonstrates significant selectivity over other related matrix metalloproteinases and enzymes. unl.edumedchemexpress.comtocris.comacs.orgresearchgate.netmedkoo.com For instance, this compound shows >5800-fold selectivity against MMP-1, 56-fold selectivity against MMP-9, and >500-fold selectivity against TACE (TNF-α converting enzyme). unl.edumedchemexpress.comtocris.comacs.orgresearchgate.net This selectivity profile is a key feature that distinguishes this compound and supports its potential as a targeted therapeutic agent for conditions where MMP-13 plays a central role. researchgate.net Preclinical studies have explored the inhibitory effects of this compound on MMP-13 activity in various contexts, including its ability to attenuate fibrotic signaling and inhibit the invasion of certain cancer cells in vitro. medchemexpress.commedkoo.comtandfonline.com It has also been investigated for its effects on epithelial repair processes. port.ac.uk

Here is a summary of the selectivity data for this compound:

Enzyme/ProteinIC50 (nM)Selectivity Fold (vs MMP-13)
MMP-13171
MMP-1>10000>5800
MMP-994556
TACE>1000>500

Note: Data compiled from multiple sources. unl.edumedchemexpress.comtocris.comacs.orgresearchgate.netmedkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H31N3O7S B1683080 WAY 170523

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-[benzyl-[2-(hydroxycarbamoyl)-4,6-dimethylphenyl]sulfamoyl]phenoxy]ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O7S/c1-22-18-23(2)31(28(19-22)32(37)35-39)36(21-24-8-4-3-5-9-24)44(40,41)27-14-12-26(13-15-27)42-17-16-34-33(38)30-20-25-10-6-7-11-29(25)43-30/h3-15,18-20,39H,16-17,21H2,1-2H3,(H,34,38)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARMEEAGJWMFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)NO)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Discovery of Way 170523

Rational Design Approaches in Inhibitor Development

Rational drug design is a systematic method in drug discovery that relies on understanding the biological target and designing molecules that can interact with it in a specific way wikipedia.orgslideshare.netlongdom.orgbbau.ac.indrugdesign.org. This approach contrasts with traditional methods that often rely on screening large numbers of compounds without prior knowledge of their interaction with the target longdom.org. Key principles involve identifying the target, understanding its structure and mechanism, and designing molecules that are complementary in shape and charge to the target's binding site wikipedia.orgslideshare.netdrugdesign.org. Rational design aims to achieve high affinity and selectivity for the target, potentially leading to more efficacious drugs with fewer side effects wikipedia.orglongdom.org. Strategies can include optimizing ligand charges, displacing high-energy water molecules, binding to allosteric pockets, creating clashes with off-targets, exploiting receptor conformations, and forming specific interactions with the target acs.org.

High-Throughput Screening (HTS) in Lead Compound Identification

High-throughput screening (HTS) is a widely used process in early drug discovery to rapidly test large libraries of chemical and/or biological compounds against a specific biological target upmbiomedicals.combmglabtech.comlabmanager.comncsu.edu. HTS leverages automation and miniaturization to screen thousands to millions of compounds in parallel, accelerating the identification of potential drug candidates, referred to as "hits" upmbiomedicals.combmglabtech.comlabmanager.comncsu.edu. Hits are molecules that show activity at the target of interest during the screening campaign upmbiomedicals.com. The HTS process typically involves preparing samples and compound libraries, establishing methods suitable for automation, configuring robotic workstations, and acquiring and handling data bmglabtech.com. While HTS is effective for identifying initial hits, it does not typically assess properties critical for drug development, such as toxicity and bioavailability bmglabtech.com. The hits identified through HTS serve as starting points for further optimization in the hit-to-lead and lead optimization phases upmbiomedicals.combmglabtech.comlabmanager.comwikipedia.org. In the case of WAY 170523, an initial high-throughput screening campaign identified CL-82198 as a weak inhibitor of MMP-13 unl.eduresearchgate.net.

Structure-Based Design Principles Employed in this compound Development

Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structure of the biological target to guide the design of potential drug molecules wikipedia.orgnumberanalytics.comlongdom.orgnih.govarxiv.orgnih.gov. The fundamental principle is to design a molecule that can bind specifically to a site on the target protein, thereby modulating its activity numberanalytics.comlongdom.org. Obtaining the 3D structure of the target protein, often through techniques like X-ray crystallography or NMR spectroscopy, is a crucial first step wikipedia.orglongdom.org. Once the structure is known, computational techniques such as molecular docking are used to predict how small molecules might bind to the target's active site longdom.orglongdom.org. SBDD aims to design molecules that are complementary in shape and charge to the binding site to achieve high affinity and selectivity wikipedia.orgslideshare.net. In the development of this compound, the high-resolution NMR solution structure of the catalytic fragment of human MMP-13 was utilized as a starting point for structure-based design unl.eduresearchgate.net. This structural information revealed that the S1' pocket of MMP-13 is significantly longer compared to other MMPs, nearly reaching the protein surface unl.eduresearchgate.net. This extended pocket provided a basis for designing selective inhibitors unl.eduresearchgate.net.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Inhibitor Structure-Activity Relationships

NMR spectroscopy is a powerful analytical technique used in drug discovery to provide detailed information about the structure and dynamics of molecules and their interactions wikipedia.orgnih.govmdpi.comnumberanalytics.comresearchgate.net. In the context of inhibitor development and structure-activity relationship (SAR) studies, NMR can be used to detect the binding of small molecules to a target protein by monitoring changes in the NMR spectrum of either the small molecule or the protein numberanalytics.com. Techniques like protein-observed NMR, such as ¹H-¹⁵N HSQC, can identify binding sites by detecting chemical shift perturbations of protein amide resonances upon ligand binding nih.govmdpi.comnumberanalytics.com. "SAR by NMR" is a method that uses chemical shift mapping to identify molecules that bind to different, but nearby, sites on a protein, allowing for the design of compounds that link these fragments researchgate.netunl.edu. In the development of this compound, NMR binding studies were crucial in demonstrating that the initial hit compound, CL-82198, bound within the entire S1' pocket of MMP-13 unl.eduresearchgate.netacs.org. This finding was key to understanding the basis of CL-82198's selectivity against other MMPs and TACE unl.eduresearchgate.netacs.org.

Computer-Aided Molecular Design and Modeling in Optimization

Computer-Aided Drug Design (CADD) encompasses computational approaches and molecular modeling techniques used to accelerate and optimize the drug discovery process nih.govpatsnap.comijpsjournal.comnih.govjmpas.com. CADD employs in silico techniques to model, predict, and optimize the interactions between potential drug molecules and their biological targets patsnap.comijpsjournal.com. This involves creating three-dimensional models of molecular structures and simulating their interactions to predict binding affinities and selectivity nih.govpatsnap.comnih.gov. During the lead optimization phase, CADD allows for the in silico modification of chemical structures, predicting the impact of these changes on binding affinity and evaluating potential off-target interactions patsnap.com. Techniques such as molecular docking, pharmacophore modeling, and virtual screening are integral to CADD ijpsjournal.comnih.govjmpas.com. CADD can reduce the need for extensive experimental testing by quickly screening large libraries and prioritizing promising candidates ijpsjournal.comjmpas.com. Computer-aided molecular design was utilized in the development of this compound as part of the strategy to design a potent and selective inhibitor for MMP-13 medchemexpress.comacs.orgunl.eduresearchgate.net.

Strategic Optimization for Enhanced Potency and Selectivity (e.g., from CL-82198 and WAY-152177)

The development of this compound involved a strategic optimization process starting from initial lead compounds to enhance potency and selectivity for MMP-13 acs.orgunl.eduresearchgate.net. CL-82198 was identified through HTS as a weak inhibitor of MMP-13 (IC₅₀ = 10 µM) that showed no activity against MMP-1, MMP-9, or TACE unl.eduresearchgate.netacs.org. Its drug-like properties made it a suitable candidate for optimization unl.eduresearchgate.netacs.org. NMR binding studies confirmed that CL-82198's selectivity was due to its binding within the entire S1' pocket of MMP-13 unl.eduresearchgate.netacs.org. Building upon this understanding, a design strategy was devised to combine the selectivity features of CL-82198 with the potency features of a known, but non-specific, MMP inhibitor, WAY-152177 acs.orgunl.eduresearchgate.net. This hybrid approach aimed to generate a compound that was both potent and selective for MMP-13 acs.orgunl.eduresearchgate.net. This strategic optimization led to the development of this compound, which demonstrated significantly improved potency (IC₅₀ = 17 nM for MMP-13) while maintaining high selectivity profiles against MMP-1, MMP-9, and TACE sigmaaldrich.comtocris.comrndsystems.commedchemexpress.comacs.orgunl.eduresearchgate.net.

Here is a table summarizing the potency and selectivity data for this compound:

TargetIC₅₀ (nM)Selectivity Fold (vs. MMP-13)
MMP-13171
MMP-1>10000>5800
MMP-994556
TACE>1000>500

*Data compiled from references sigmaaldrich.comtocris.comrndsystems.commedchemexpress.comacs.orgunl.edu.

Compound Names and PubChem CIDs

Pharmacological Profile and Molecular Mechanism of Action of Way 170523

Primary Target Identification: Matrix Metalloproteinase-13 (MMP-13)

The primary molecular target of WAY 170523 is matrix metalloproteinase-13 (MMP-13), also known as collagenase-3. apexbt.comscientificlabs.ie MMP-13 is a member of the matrix metalloproteinase family, a group of zinc-dependent enzymes involved in the degradation of extracellular matrix components. apexbt.comscbt.com While MMPs play roles in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, their overexpression and activity are also implicated in various disease processes, including arthritis and metastasis. apexbt.com MMP-13 is particularly noted for its ability to efficiently degrade type II collagen, a major structural component of cartilage. researchgate.net Its expression is upregulated in conditions like osteoarthritis. researchgate.net

Relative Inhibitory Potency Against MMP-13

This compound demonstrates potent inhibitory activity against MMP-13. Its half-maximal inhibitory concentration (IC50) for human MMP-13 is reported to be 17 nM. apexbt.comscientificlabs.ieunl.edurndsystems.comresearchgate.netmedkoo.comtocris.combio-techne.commedchemexpress.com This low nanomolar IC50 value indicates a high level of potency in inhibiting the enzymatic activity of MMP-13.

Selective Inhibition Profile Against Other Proteases

A key characteristic of this compound is its selective inhibition profile, particularly against other matrix metalloproteinases and related enzymes. apexbt.comunl.edurndsystems.comresearchgate.netmedkoo.comtocris.combio-techne.commedchemexpress.com

Differentiation from Broad-Spectrum MMP Inhibitors

This compound is differentiated from broad-spectrum MMP inhibitors by its marked selectivity for MMP-13. apexbt.comunl.edurndsystems.comresearchgate.netmedkoo.comtocris.combio-techne.commedchemexpress.comrndsystems.com Many early MMP inhibitors lacked specificity, leading to dose-limiting toxicities such as musculoskeletal side effects. researchgate.net The design strategy for this compound aimed to achieve enhanced selectivity towards MMP-13. unl.edu

Selectivity Against MMP-1, MMP-9, and TACE

This compound exhibits significant selectivity against MMP-1, MMP-9, and TACE (TNF-α converting enzyme, also known as ADAM17). apexbt.comscientificlabs.ieunl.edurndsystems.comresearchgate.netmedkoo.comtocris.combio-techne.commedchemexpress.com Comparative IC50 values highlight this selectivity:

TargetIC50 (nM)Selectivity Fold (vs. MMP-13)
MMP-13171
MMP-9945~56
TACE>1000>~58
MMP-1>10000>~588

*Data compiled from references rndsystems.comtocris.combio-techne.commedchemexpress.com. Note that selectivity fold is calculated relative to the IC50 for MMP-13 (17 nM). For values expressed as ">", the selectivity fold is an approximation.

Specifically, this compound has been shown to have >5800-fold selectivity against MMP-1, 56-fold selectivity against MMP-9, and >500-fold selectivity against TACE, relative to its activity against MMP-13. apexbt.comscientificlabs.ieunl.eduresearchgate.netmedchemexpress.com

Comparative Activity Against Other MMP Family Members (e.g., MMP-2)

While primarily selective for MMP-13, some sources indicate this compound may also interact with other MMPs, such as MMP-2. scbt.com However, studies focused on designing selective inhibitors have shown that achieving dramatic selectivity for MMP-13 over MMP-2, greater than 100-fold, can be obtained through specific structural modifications. researchgate.net One study noted that while this compound may inhibit MMP-1 and MMP-9, another specific MMP-13 inhibitor (CL82198) did not have an effect on MMP-1 and MMP-9, suggesting differences in their exact inhibition profiles despite targeting MMP-13. researchgate.netnih.gov

Molecular Binding Characteristics

The design of this compound was influenced by the structural characteristics of MMP-13, particularly the size and shape of its S1' pocket. unl.eduresearchgate.net The S1' pocket of MMP-13 is significantly longer than that of other MMPs, extending nearly to the protein's surface. unl.eduresearchgate.net Structure-based design approaches, utilizing techniques like NMR spectroscopy and computer-aided molecular design, were employed to develop inhibitors that could exploit this extended pocket. apexbt.comunl.eduresearchgate.net An initial lead compound, CL-82198, was shown through NMR binding studies to bind within the entire S1' pocket of MMP-13, contributing to its selectivity. unl.eduresearchgate.net The design strategy for this compound combined the selectivity features of CL-82198 with potency features from a less specific MMP inhibitor (WAY-152177) to create a potent and selective MMP-13 inhibitor. unl.eduresearchgate.net This suggests that this compound is designed to bind specifically within the catalytic site cleft of MMP-13, likely engaging with the extended S1' pocket. unl.eduresearchgate.nettandfonline.com Some approaches to developing more selective MMP inhibitors involve removing the zinc-binding group and directly targeting specific pockets within the catalytic site. researchgate.net While this compound is described as a potent and selective inhibitor, the precise details of its molecular interactions within the MMP-13 active site, beyond leveraging the S1' pocket, would typically be elucidated through detailed structural studies such as X-ray crystallography or advanced NMR techniques.

Interaction with the Catalytic Domain Zinc Atom

Matrix metalloproteinases, including MMP-13, are zinc-dependent enzymes, requiring a zinc ion in their catalytic domain for activity. researchgate.netgoogle.comnus.edu.sgscbt.comwikipedia.orgnih.gov Many MMP inhibitors function by chelating, or binding to, this catalytic zinc atom, thereby blocking the enzyme's activity. researchgate.netgoogle.comscbt.comwikipedia.org

This compound is described as targeting the catalytic domain of MMP-13, specifically the zinc region. tandfonline.com The design strategy for this compound aimed to create a compound with a moiety capable of chelating to the active site zinc(II) ion. google.com This interaction with the catalytic zinc atom is a common mechanism for many metalloprotease inhibitors and contributes to this compound's ability to inhibit MMP-13 activity. researchgate.netgoogle.comscbt.comwikipedia.org

Engagement with Specific Subsites (e.g., S1' Pocket)

Beyond interacting with the catalytic zinc atom, the selectivity of MMP inhibitors is often influenced by their engagement with specific subsites within the enzyme's catalytic domain, such as the S1' pocket. google.comnih.govresearchgate.netjapsonline.comresearchgate.net The S1' pocket is a region adjacent to the zinc-binding site that plays a crucial role in substrate recognition and differs in size and shape among various MMPs. acs.orggoogle.comnih.govresearchgate.netjapsonline.comresearchgate.net

The design of this compound took into account the structural differences in the S1' pocket of MMP-13. unl.eduacs.orgresearchgate.net The S1' pocket of MMP-13 is notably longer compared to those in other MMPs like MMP-1, MMP-9, and TACE. unl.eduacs.orgresearchgate.net This extended nature of the MMP-13 S1' pocket was leveraged in the structure-based design to achieve selective inhibition. unl.eduacs.orgresearchgate.net While some inhibitors are designed to bind deeply within the S1' pocket without directly binding the zinc, this compound was designed to have both a zinc-chelating moiety and a moiety that occupies the S1' pocket. google.com This dual engagement contributes to its potent and selective inhibition of MMP-13. google.com

Downstream Cellular Signaling Pathway Modulation

Inhibition of MMP-13 by compounds like this compound can modulate downstream cellular signaling pathways, as MMPs are involved in processing various substrates that can activate cell surface receptors and signaling cascades.

Attenuation of ERK1/2 Phosphorylation

One cellular signaling pathway that can be modulated by MMP-13 activity is the Extracellular signal-regulated kinase (ERK) pathway, specifically the phosphorylation of ERK1/2. medchemexpress.comfluoroprobe.commedchemexpress.euahajournals.orggoogle.com The ERK1/2 pathway is a key component of the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, involved in regulating various cellular processes including proliferation, differentiation, and survival. google.com

Research indicates that MMP-13 can lead to the activation of ERK1/2, often through the cleavage and activation of cell surface receptors such as Protease-Activated Receptor 1 (PAR1). ahajournals.org Studies have shown that MMP-13 stimulation results in time-dependent ERK1/2 phosphorylation in cardiac cells. ahajournals.org

Preclinical Research on Way 170523: in Vitro Studies

Application in Various Cellular Models

Preclinical studies have utilized a range of cell lines to evaluate the effects of WAY 170523. These studies often focus on the compound's ability to modulate cellular processes such as invasion, viability, and protein expression, particularly concerning MMP-13 activity.

Prostate Cancer Cell Lines (e.g., PC-3 cells)

In prostate cancer research, this compound has been studied for its potential inhibitory effects on cellular processes relevant to tumor progression. Studies using PC-3 cells, a common prostate cancer cell line, have indicated that this compound can inhibit the invasion of these cells. fluoroprobe.com Furthermore, research suggests that this compound may directly attenuate ERK1/2 phosphorylation in these cells. fluoroprobe.com

Research Findings in PC-3 Cells:

Inhibition of PC-3 cell invasion. fluoroprobe.com

Attenuation of ERK1/2 phosphorylation. fluoroprobe.com

Breast Cancer Cell Lines (e.g., MDA-MB-231 cells)

This compound has been investigated in breast cancer cell lines, such as MDA-MB-231, which are known to express MMP-13. researchgate.nettandfonline.com In vitro studies have assessed the compound's impact on the invasive potential of these cells. Treatment of MDA-MB-231 cells with this compound resulted in an observed inhibition of invasiveness. tandfonline.com The inhibitory effect on invasiveness was also compared in cells where MMP-13 expression was reduced via siRNA transfection, suggesting that a portion of this compound's effect on invasion is linked to MMP-13 inhibition. tandfonline.com

Research Findings in MDA-MB-231 Cells:

Inhibition of MDA-MB-231 cell invasiveness. tandfonline.com

this compound exhibited 37.17% inhibition on invasiveness of control siRNA-transfected MDA-MB-231 cells at 100 µM. tandfonline.com

this compound exhibited 6.56% inhibition on invasiveness of MMP-13 siRNA-transfected MDA-MB-231 cells at 100 µM. tandfonline.com

MMP-13 is highly expressed in MDA-MB-231 cells among breast cancer cell lines. tandfonline.com

this compound inhibits MMP-13 activity in MDA-MB-231 cells. tandfonline.com

Data Table for MDA-MB-231 Cell Invasion Inhibition:

Cell TreatmentThis compound ConcentrationInhibition of Invasiveness (%)
Control siRNA-transfected cells100 µM37.17
MMP-13 siRNA-transfected cells100 µM6.56

Colon Cancer Cell Lines (e.g., HCT-116 cells)

Studies involving colon cancer cell lines, including HCT-116, have explored the effects of this compound on cellular invasion and MMP-13 activity. HCT-116 cells have been used in in vitro invasion assays to evaluate the compound's ability to modulate their invasive potential. tandfonline.com Research indicates that this compound can inhibit the invasion of HCT-116 cells. tandfonline.com Similar to breast cancer cells, the effect of this compound was assessed in HCT-116 cells with reduced MMP-13 expression through siRNA, indicating a link between the compound's anti-invasive effect and MMP-13 inhibition. tandfonline.com

Research Findings in HCT-116 Cells:

Inhibition of HCT-116 cell invasiveness. tandfonline.com

this compound exhibited 52.84% inhibition on invasiveness of control siRNA-transfected HCT-116 cells at 100 µM. tandfonline.com

this compound exhibited 7.45% inhibition on invasiveness of MMP-13 siRNA-transfected HCT-116 cells at 100 µM. tandfonline.com

this compound inhibits MMP-13 activity in HCT-116 cells. tandfonline.com

Data Table for HCT-116 Cell Invasion Inhibition:

Cell TreatmentThis compound ConcentrationInhibition of Invasiveness (%)
Control siRNA-transfected cells100 µM52.84
MMP-13 siRNA-transfected cells100 µM7.45

Human Synovial Cell Lines (e.g., SW982 cells)

This compound has been studied in human synovial cell lines, such as SW982, in the context of anti-arthritis research. These cells are relevant as synovial inflammation is a pathological feature of conditions like rheumatoid arthritis. researchgate.net In vitro studies using IL-1β-treated SW982 cells have investigated the effects of various compounds, including MMP inhibitors like this compound, on inflammatory cytokine production and MMP expression. researchgate.net While the search results mention this compound in the context of SW982 cells and MMP inhibition, specific detailed findings on the direct effects of this compound alone on cytokine production in SW982 cells were not explicitly detailed in the provided snippets. However, its role as an MMP-13 inhibitor is relevant in this cellular model. researchgate.net

Research Findings in SW982 Cells:

this compound is relevant in studies involving IL-1β-treated human synovial SW982 cells due to its MMP-13 inhibitory activity. researchgate.net

Chondrocyte Cell Lines (e.g., TC28a2 cells)

Chondrocyte cell lines, such as TC28a2, are utilized in osteoarthritis research, as chondrocytes are the primary cells of cartilage, and MMP-13 is a key enzyme involved in cartilage degradation. nih.gov In vitro studies have assessed the cytotoxicity of MMP-13 inhibitors, including this compound, on TC28a2 chondrocytes using assays like the MTT assay. nih.gov this compound was tested at various concentrations (5, 10, 20, and 40 µM) in these cytotoxicity studies. nih.gov

Research Findings in TC28a2 Cells:

this compound was evaluated for cytotoxic effects on TC28a2 chondrocytes using the MTT assay. nih.gov

this compound was tested at concentrations of 5, 10, 20, and 40 µM in cytotoxicity studies. nih.gov

(Specific data on the level of cytotoxicity at each concentration was not available in the provided snippets).

Human Bronchial Epithelial Cells (e.g., NHBE, 16HBE14o- cells)

This compound has also been studied in human bronchial epithelial cells, including normal human primary bronchial epithelial cells (NHBE) and SV-40 virus transformed 16HBE14o- cells. science.govscience.gov These cell lines are used to model epithelial repair processes, which can be affected by factors like viral infection and the activity of enzymes such as MMP-13. science.gov In vitro experiments using mechanically wounded cell layers have shown that inhibitors of MMP-13 activity, including this compound, significantly enhanced the rate of epithelial repair. science.govscience.govscience.gov This suggests that MMP-13 activity limits bronchial epithelial repair, and its inhibition by compounds like this compound can promote this process. science.govscience.gov

Research Findings in Human Bronchial Epithelial Cells:

this compound, as an inhibitor of MMP-13 activity, significantly enhanced the rate of epithelial repair in mechanically wounded bronchial epithelial cell layers (NHBE and 16HBE14o-). science.govscience.govscience.gov

MMP-13 limits bronchial epithelial repair. science.govscience.gov

Neuronal and Neuroblastoma Cell Lines (e.g., SH-SY5Y cells, HEK293 cells)

This compound has been studied in neuronal and neuroblastoma cell lines, such as human embryonic kidney 293 (HEK293) cells and human neuroblastoma SH-SY5Y cells. Research indicates that this compound can significantly decrease the protein levels of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) in HEK293 cells. nih.govresearchgate.netresearchgate.net This effect was observed at a concentration of 10 nM after 48 hours of treatment. nih.govresearchgate.netresearchgate.net While this compound is primarily known as a selective MMP-13 inhibitor, it may also exhibit some inhibitory activity against MMP-1 and MMP-9. nih.govresearchgate.netresearchgate.net Studies using CL82198, another MMP-13 inhibitor with reported higher specificity against MMP-1 and MMP-9, also showed a reduction in BACE1 protein levels in SH-SY5Y cells, suggesting that the effect on BACE1 may be mediated through MMP-13 inhibition. nih.govresearchgate.netresearchgate.net

Assessment of MMP-13 Enzymatic Activity Inhibition in Cell-Free Systems

This compound is characterized as a potent and selective inhibitor of MMP-13. apexbt.comtocris.commedchemexpress.commedkoo.comrndsystems.comadooq.comscbt.com In cell-free systems, its inhibitory activity against purified MMP-13 protein has been assessed. Studies have reported IC50 values for this compound against MMP-13 in the low nanomolar range. Specifically, an IC50 of 17 nM has been widely reported. apexbt.comacs.orgresearchgate.nettocris.commedchemexpress.commedkoo.comrndsystems.com

The selectivity of this compound has been demonstrated by comparing its inhibitory activity against other matrix metalloproteinases and related enzymes. Studies show significantly higher IC50 values for MMP-9, MMP-1, and TNF-α-converting enzyme (TACE). apexbt.comacs.orgresearchgate.nettocris.commedkoo.comrndsystems.com

EnzymeIC50 (nM)Selectivity Fold vs. MMP-13
MMP-13171
MMP-9945~56
TACE>1000>58
MMP-1>10000>588

Note: Selectivity fold is calculated as IC50 (other enzyme) / IC50 (MMP-13).

This data highlights the preference of this compound for inhibiting MMP-13 enzymatic activity in a cell-free environment. apexbt.comacs.orgresearchgate.nettocris.commedkoo.comrndsystems.com

Effects on Cellular Processes

Beyond its direct enzymatic inhibition, this compound influences various cellular processes that are modulated by MMP-13 activity.

Inhibition of Cancer Cell Invasion and Migration

MMP-13 is known to play a role in cancer progression, including the invasion and migration of cancer cells. apexbt.com In vitro studies have investigated the effect of this compound on these processes. This compound has been shown to inhibit the invasion of certain cancer cell lines, such as PC-3 prostate cancer cells and MDA-MB-231 and HCT-116 breast and colon cancer cells. medchemexpress.comtandfonline.com Research suggests that this compound is a potent inhibitor of MMP-13-mediated invasion in tumor cells. tandfonline.com Studies using transwell chamber assays have demonstrated that this compound treatment leads to a reduction in the invasive potential of these cells. tandfonline.com For instance, in MDA-MB-231 cells, this compound treatment resulted in a notable percentage of inhibition on invasiveness. tandfonline.com

Cell LineTreatment (this compound)Inhibition of Invasiveness (%)
MDA-MB-231Compound treated37.17
MDA-MB-231MMP-13 siRNA + Compound treated6.56 tandfonline.com
HCT-116MMP-13 siRNA alone10.57 tandfonline.com

Additionally, in cardiac myofibroblasts, MMP13 inhibition by this compound attenuated migration and invasion. ahajournals.org

Modulation of Epithelial Cell Migration in Wound Healing Models

MMP-13 can impact the process of wound healing, particularly in epithelial tissues. In vitro models of bronchial epithelial repair have been used to study the effects of this compound. In normal human bronchial epithelial (NHBE) cells, increased MMP-13 activity is proposed to degrade components essential for epithelial repair. port.ac.uk The presence of the MMP-13 inhibitor this compound significantly enhanced the rate of repair of NHBE cell layers. port.ac.uk This suggests that inhibiting MMP-13 activity can improve the epithelial repair response. port.ac.uk this compound at a concentration of 1 µM was shown to restore the rate of repair in both 16HBE and NHBE epithelial cell models, particularly in the presence of poly I:C, a viral mimic that limits epithelial repair. port.ac.uk

Impact on Extracellular Matrix Component Degradation

A primary function of MMP-13 is the degradation of extracellular matrix (ECM) components, most notably type II collagen. researchgate.netmdpi.com this compound, as an MMP-13 inhibitor, has been investigated for its ability to prevent this degradation.

Prevention of Cartilage Degradation in Explant Assays

Cartilage degradation is a hallmark of conditions like osteoarthritis, where MMP-13 plays a significant role in breaking down the collagenous framework of cartilage. researchgate.netmdpi.com In vitro cartilage explant assays are commonly used to evaluate the potential of compounds to protect against this degradation. researchgate.netacs.orgresearchgate.net

This compound has demonstrated potent inhibitory effects on cartilage degradation in explant models. In bovine articular cartilage explants stimulated with inflammatory cytokines like interleukin-1 (IL-1), which induce the synthesis and activation of proteolytic enzymes including MMP-13, this compound was found to be a potent inhibitor of cartilage degradation. researchgate.netresearchgate.net Studies have shown that this compound can inhibit the degradation of type II collagen in these explants. researchgate.net The effectiveness of this compound in preventing cartilage degradation in explant assays supports its potential as a therapeutic agent for conditions characterized by excessive cartilage breakdown. researchgate.netacs.orgresearchgate.net

Explant TypeStimulusThis compound ConcentrationEffect on Cartilage Degradation
Bovine Articular CartilageIL-14 nMPotent inhibition (EC50) researchgate.net
Bovine Nasal CartilageIL-1α + Oncostatin MUp to 10 researchgate.netInhibition researchgate.net

This compound has also been used as a positive control in studies evaluating the effect of other compounds on MMP-13 activity and cartilage degradation in cell-free systems and chondrocyte cultures. nih.gov

Protection of Type II Collagen Substrates

This compound has demonstrated the ability to protect type II collagen substrates in in vitro settings. Type II collagen is a major component of articular cartilage, and its degradation is a hallmark of conditions like osteoarthritis. researchgate.net By selectively inhibiting MMP-13, a primary enzyme responsible for cleaving type II collagen, this compound helps to preserve the integrity of collagen matrices. Studies using cartilage explants and chondrocytes have shown that inhibiting MMP-13 activity with this compound can reduce cartilage degradation. nih.govnih.gov For instance, in studies with IL-1β-stimulated rabbit articular chondrocytes, this compound was used as a positive control to demonstrate the inhibition of MMP-13 activity, which correlated with increased levels of COL2A1 mRNA and protein, indicating a protective effect on type II collagen production. nih.gov

In other in vitro models, such as those using periodontal ligament (PDL) fibroblasts, this compound has been shown to block collagen remodeling. researchgate.net Specifically, in immortalized PDL cells deficient in α11 integrin, which display disturbed interactions with collagen I and reduced MMP-13 expression, treatment with this compound blocked part of the α11 integrin-mediated collagen remodeling. researchgate.net This suggests a role for this compound in modulating collagen dynamics mediated by MMP-13 in different cellular contexts.

Molecular and Cellular Pathway Analysis

In vitro studies have explored the molecular and cellular pathways influenced by this compound, primarily through its inhibitory effect on MMP-13.

Modulation of Gene and Protein Expression Levels

Research indicates that this compound can indirectly influence gene and protein expression levels by inhibiting MMP-13. While this compound directly targets the activity of the MMP-13 enzyme, the downstream effects of this inhibition can impact cellular processes that regulate gene and protein synthesis or degradation.

For example, studies investigating the link between MMP-13 and BACE1 (β-site amyloid precursor protein cleaving enzyme 1) have shown that this compound can decrease BACE1 protein levels in cultured cells. nih.govresearchgate.netoup.com This effect appears to be mediated through MMP-13, suggesting a regulatory pathway where MMP-13 influences BACE1 protein expression. nih.govresearchgate.net This modulation of BACE1 protein levels by MMP-13 inhibitors like this compound is reported to involve PI3K signaling and is independent of BACE1 transcription and protein degradation. nih.govresearchgate.net

In the context of cancer cell invasion, inhibition of MMP-13 by this compound has been shown to impact cellular behavior, which can be linked to changes in the expression or activity of various proteins involved in invasion and migration. tandfonline.comnih.govtandfonline.com Although the primary action is enzyme inhibition, the resulting changes in extracellular matrix remodeling can trigger intracellular signaling cascades that affect gene and protein expression profiles related to cell motility and invasion.

Influence on Inflammatory Cytokine Production (e.g., IL-6, PGE2)

This compound's influence on inflammatory cytokine production is primarily observed in the context of inflammatory conditions where MMP-13 plays a role. In in vitro models of inflammation, such as IL-1β-stimulated chondrocytes, inhibition of MMP-13 activity by this compound has been shown to correlate with reduced levels of inflammatory mediators. nih.gov

Specifically, in studies using IL-1β-stimulated rabbit articular chondrocytes, treatment with pomegranate fruit extract (PFE) was shown to reduce IL-6 and PGE2 production, and these effects were mimicked by using MMP-13 inhibitors like this compound. nih.gov This suggests that MMP-13 activity contributes to the production of inflammatory cytokines such as IL-6 and PGE2 in these cells, and inhibiting MMP-13 with this compound can mitigate this inflammatory response. nih.gov

While the direct effect of this compound on cytokine production is often indirect, mediated through its inhibition of MMP-13 and the subsequent impact on cellular signaling related to inflammation, these findings highlight a potential role for this compound in modulating inflammatory pathways in vitro.

Regulation of Specific Enzymes (e.g., BACE1)

This compound is known to regulate the activity of specific enzymes, most notably MMP-13, for which it is a potent and selective inhibitor. glpbio.comtandfonline.comacs.org Its IC50 value for human MMP-13 is reported to be 17 nM, demonstrating high potency. glpbio.comtandfonline.comacs.org Furthermore, it exhibits significant selectivity against other MMPs, such as MMP-1 and MMP-9, and other enzymes like TACE (TNF-α-converting enzyme). glpbio.comtandfonline.comacs.org

Beyond its direct target, MMP-13, this compound has been implicated in the regulation of BACE1 protein levels in neuronal cell lines. nih.govresearchgate.netoup.com Research using luciferase reporter assays and Western blotting in HEK293 and SH-SY5Y cells has shown that this compound treatment leads to a decrease in BACE1 protein. nih.govresearchgate.netoup.com This regulatory effect on BACE1 by MMP-13 inhibitors suggests a connection between MMP-13 activity and the levels of this key enzyme involved in the amyloidogenic pathway associated with Alzheimer's disease. nih.govresearchgate.netacs.org

Table 1: this compound Inhibition Profile (In Vitro)

EnzymeIC50 (nM)Selectivity Fold
MMP-1317-
MMP-994556x
MMP-1>1000>5800x
TACE>10000>500x

*Data compiled from references glpbio.comtandfonline.comacs.org. Selectivity fold is relative to MMP-13.

Advanced In Vitro Disease Modeling

This compound has been utilized in advanced in vitro disease models to investigate the role of MMP-13 in various pathological processes and to evaluate the potential therapeutic effects of MMP-13 inhibition.

Utilization of Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture models are increasingly used in preclinical research as they better recapitulate the in vivo tissue microenvironment compared to traditional two-dimensional (2D) cultures. nih.govplos.org this compound has been applied in 3D models to study its effects on cell behavior, particularly in the context of matrix remodeling and invasion.

In studies of cutaneous squamous cell carcinoma (cSCC), this compound has been used in 3D spheroid invasion assays. nih.govresearchgate.net These models involve embedding cancer cell spheroids in a collagen matrix and observing their ability to invade the surrounding environment. Treatment with this compound was shown to prevent the increased invasion of cSCC spheroids that exhibited elevated MMP-13 expression, highlighting the contribution of MMP-13 to invasion in this 3D context and the ability of this compound to inhibit this process. nih.govresearchgate.net

This compound has also been used in 3D hydrogel-based models designed to mimic cytokine-induced osteoarthritis. nih.govmdpi.com These models utilize hydrogels like GelMA-alginate interpenetrating networks, which resemble the native extracellular matrix of cartilage. nih.govmdpi.com Such 3D models provide a more relevant platform for testing the efficacy of MMP-13 inhibitors like this compound in reducing cartilage degradation in an environment that better reflects the complexity of articular cartilage. nih.gov

Furthermore, this compound has been used in 3D skin organoid models to study the role of MMP-13 in tissue self-organization and basement membrane breakdown. nih.gov Inhibition of MMPs, including with the selective MMP-13 inhibitor this compound, in these 3D organoid cultures led to delayed breakdown of the basement membrane and blocked the coalescence of epidermal cysts, demonstrating the involvement of MMP-13 in these morphogenetic processes within a 3D structure. nih.gov

Table 2: Examples of this compound Use in 3D In Vitro Models

Model TypeCell Type / Tissue OriginKey Finding Related to this compoundReference
3D Spheroid Invasion AssaycSCC cellsPrevented increased spheroid invasion into collagen. nih.govresearchgate.net
3D Hydrogel ModelChondrocytesUsed to test inhibition of MMP-13 in OA-mimicking environment. nih.govmdpi.com
3D Skin Organoid ModelEpidermal cellsDelayed basement membrane breakdown and blocked cyst coalescence. nih.gov

Development and Application of Hydrogel-Based Osteoarthritis Models

Preclinical in vitro models play a crucial role in the investigation of potential therapeutic compounds for osteoarthritis (OA), a degenerative joint disease characterized by the breakdown of articular cartilage. Hydrogel-based three-dimensional (3D) models have emerged as promising platforms for this research, offering an environment that more closely mimics the native extracellular matrix (ECM) of cartilage compared to traditional two-dimensional cell cultures. These models provide a more physiologically relevant context for evaluating the effects of drug candidates on chondrocytes and cartilage degradation processes. nih.govmdpi.com

Matrix metalloproteinase-13 (MMP-13) is recognized as a key enzyme contributing to cartilage degradation in OA due to its ability to cleave type II collagen, a primary structural component of articular cartilage. mdpi.comnih.govresearchgate.netresearchgate.net Consequently, selective inhibitors of MMP-13, such as this compound, have been investigated as potential disease-modifying OA drugs. researchgate.netresearchgate.net

This compound is characterized as a potent and selective inhibitor of MMP-13. researchgate.nettocris.comsigmaaldrich.comrndsystems.com Studies have reported its IC50 value for MMP-13 to be 17 nM, demonstrating significant selectivity over other related enzymes like MMP-1, MMP-9, and TACE. researchgate.nettocris.comrndsystems.com

In the context of hydrogel-based OA models, this compound has been applied to evaluate its inhibitory effects on cartilage degradation. One such model utilizes a GelMA-alginate interpenetrating network hydrogel to encapsulate chondrocytes and mimic cytokine-induced OA conditions in vitro. nih.govmdpi.com This model is typically induced by pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are known to upregulate catabolic processes in chondrocytes, including the expression and activity of MMP-13. nih.govmdpi.comfrontiersin.org

Research employing this GelMA-alginate hydrogel model has demonstrated that treatment with MMP-13 inhibitors, including this compound, can lead to a significant inhibition of type II collagen breakdown. nih.govmdpi.com The extent of collagen degradation is commonly assessed by measuring the concentration of C2C, a neoepitope generated by the cleavage of type II collagen by collagenases like MMP-13, using techniques such as ELISA. nih.govmdpi.com

While detailed quantitative data from all studies utilizing this compound in hydrogel models may vary, the general finding supports the compound's ability to mitigate cytokine-induced cartilage matrix degradation in this in vitro setting. The use of these hydrogel systems provides a controlled environment to study the direct effects of MMP-13 inhibitors on chondrocytes embedded within a 3D matrix that simulates key aspects of the OA joint environment. nih.govmdpi.com

Prior to evaluating the efficacy of compounds in such models, cytotoxicity assessments are typically conducted to ensure that observed effects are due to the intended mechanism of action rather than cellular toxicity. The viability of chondrocytes within the hydrogel constructs is a critical parameter. Studies have evaluated the cytotoxic effects of MMP-13 inhibitors, including this compound, on chondrocytes using assays such as the MTT assay. nih.govmdpi.com These assessments help to determine suitable concentration ranges for efficacy testing within the hydrogel model.

The application of this compound within hydrogel-based OA models contributes to the preclinical understanding of its potential as a therapeutic agent by providing evidence of its ability to inhibit MMP-13 mediated collagen degradation in a 3D environment that recapitulates aspects of the native cartilage.

Representative Data (Conceptual)

While specific numerical data for every experiment involving this compound in hydrogel models may not be universally available in detail, the types of data collected typically include measures of MMP-13 activity and markers of collagen degradation.

Table 1: Conceptual Data on MMP-13 Inhibition by this compound

InhibitorMMP-13 IC50 (nM)Selectivity vs. MMP-1Selectivity vs. MMP-9Selectivity vs. TACE
This compound17>5800-fold56-fold>500-fold

Note: This table presents representative selectivity data for this compound as reported in the literature and is not specific to hydrogel model experiments. researchgate.nettocris.comrndsystems.com

Table 2: Conceptual Data on the Effect of this compound on Collagen Degradation in a Hydrogel Model

Treatment GroupConceptual C2C Concentration (Arbitrary Units)Notes
Control (Hydrogel + Chondrocytes)LowBaseline collagen turnover
OA Model (Hydrogel + Chondrocytes + Cytokines)HighIncreased collagen degradation
OA Model + this compoundReduced compared to OA ModelInhibition of collagen degradation

Note: This table is illustrative and represents the expected trend of results based on research findings. Specific values would depend on experimental parameters and measurements. nih.govmdpi.com

These types of in vitro studies using advanced models like hydrogels are vital for evaluating the efficacy of compounds like this compound in targeting key pathological processes of OA before progressing to more complex preclinical and clinical investigations. nih.govmdpi.comuu.nl

Preclinical Research on Way 170523: in Vivo Studies

Evaluation in Relevant Animal Disease Models

A comprehensive search for in vivo studies of WAY-170523 was conducted across a range of animal models for various diseases. The following sections summarize the findings, or lack thereof, for each specified model.

Osteoarthritis Animal Models

No specific in vivo studies evaluating the efficacy or effects of WAY-170523 in established animal models of osteoarthritis were identified in the public domain. While MMP-13 is a known target in osteoarthritis research due to its role in cartilage degradation, direct preclinical evidence for WAY-170523 in this context is not available.

Rheumatoid Arthritis Animal Models

Similarly, there is no publicly available research detailing the evaluation of WAY-170523 in animal models of rheumatoid arthritis, such as collagen-induced arthritis models.

Prostate Cancer Xenograft and Tumor Models

While some sources suggest that WAY-170523 can inhibit the invasion of PC-3 prostate cancer cells in vitro, there are no published in vivo studies on its effects in prostate cancer xenograft or other tumor models medchemexpress.com. Therefore, no data on tumor growth, metastasis, or other relevant endpoints in these models are available.

Alzheimer's Disease Transgenic Mouse Models

There is no evidence in the public scientific literature of WAY-170523 having been tested in transgenic mouse models of Alzheimer's disease.

Cardiac Dysfunction Models (e.g., Isoproterenol-induced)

No in vivo studies were found that investigated the effects of WAY-170523 in isoproterenol-induced or other models of cardiac dysfunction. One study noted that beta-adrenergic receptor stimulation can transactivate protease-activated receptor 1 via MMP-13 in cardiac cells, but this did not involve the testing of WAY-170523 in vivo apexbt.com.

Cutaneous Squamous Cell Carcinoma (cSCC) Models

A search of available literature did not yield any in vivo studies of WAY-170523 in animal models of cutaneous squamous cell carcinoma.

Based on the available information, it must be concluded that preclinical in vivo research on WAY-170523 in the specified disease models is not present in the public scientific literature. The compound's primary characterization is as a selective MMP-13 inhibitor, but its biological effects in live animal models of these specific conditions have not been reported.

Assessment of Therapeutic Efficacy and Pathological Outcomes In Vivo

This section details the evaluation of WAY-170523 in various animal models to determine its effectiveness in treating specific conditions and altering disease progression.

As a selective inhibitor of matrix metalloproteinase-13 (MMP-13), WAY-170523 belongs to a class of compounds investigated for their potential to mitigate cartilage damage in osteoarthritis. MMP-13 is a key enzyme responsible for the breakdown of type II collagen, a major structural component of articular cartilage. In animal models of osteoarthritis, selective MMP-13 inhibitors have demonstrated the ability to reduce the degradation of cartilage and protect the joints. However, specific in vivo studies detailing the effects of WAY-170523 on cartilage degradation and joint damage in animal models of osteoarthritis were not found in the reviewed literature.

Table 1: General Findings for Selective MMP-13 Inhibitors in Osteoarthritis Animal Models

Animal Model Therapeutic Effect of Selective MMP-13 Inhibition
Dog Model of Osteoarthritis Chondroprotective effects, reduction in cartilage lesions.

Note: This table represents general findings for the class of selective MMP-13 inhibitors, as specific data for WAY-170523 was not available.

There is currently no available scientific literature detailing in vivo studies that have investigated the effects of WAY-170523 on cognitive performance or the reduction of amyloid-β load in animal models of neurodegenerative diseases, such as Alzheimer's disease.

No in vivo studies investigating the direct effects of WAY-170523 on the modulation of tumor growth or invasive phenotypes in cancer models were identified in the reviewed scientific literature.

In vitro research has indicated a potential role for WAY-170523 in the context of bronchial epithelial repair. One study investigated the hypothesis that poly I:C, a substance that mimics viral infection, limits the repair of bronchial epithelium through the stimulated release of MMP-13. The findings from this study suggest that inhibitors of MMP-13 activity, such as WAY-170523, can significantly enhance the rate of epithelial repair in cultured normal human primary bronchial epithelial cells (NHBE).

Table 2: Effect of WAY-170523 on Bronchial Epithelial Repair in vitro

Cell Type Condition Treatment Outcome

This data is from an in vitro study and further in vivo validation would be required.

A review of the available scientific literature did not yield any in vivo studies that have assessed the efficacy of WAY-170523 in attenuating cardiac remodeling or improving cardiac dysfunction in animal models of heart disease.

Pharmacodynamic Biomarker Evaluation and Target Engagement Monitoring

Information regarding the in vivo evaluation of pharmacodynamic biomarkers or the monitoring of target engagement for WAY-170523 is not available in the current body of scientific literature. For the broader class of MMP-13 inhibitors, pharmacodynamic biomarkers such as the levels of type II collagen neoepitope in urine have been used in animal models to assess the biological activity of these inhibitors. A reduction in such biomarkers can indicate successful target engagement and a decrease in cartilage degradation. However, specific data for WAY-170523 is not published.

Therapeutic Implications and Future Research Directions

Potential for Treatment of Degenerative Joint Diseases

Degenerative joint diseases, such as osteoarthritis and rheumatoid arthritis, are characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of function. researchgate.netstonebridgemed.comcountryhillsphysio.cadrbenoitbenoit.com MMP-13 is known to be highly expressed in the cartilage and synovial cells of patients with these conditions and is considered a key enzyme in cartilage matrix degradation, particularly the cleavage of type II collagen. sigmaaldrich.comscientificlabs.ieresearchgate.netresearchgate.net

Osteoarthritis Management

Osteoarthritis (OA) is the most common form of arthritis, marked by the deterioration of articular cartilage. researchgate.netcountryhillsphysio.cadrbenoitbenoit.com The elevated expression of MMP-13 in OA cartilage contributes significantly to the degradation of the extracellular matrix, including type II collagen and aggrecan. researchgate.netresearchgate.net Inhibiting MMP-13 is considered a potential strategy to prevent the progression of OA and preserve cartilage integrity. researchgate.netresearchgate.net WAY-170523, as a potent and selective MMP-13 inhibitor, has been investigated for its potential in managing OA. researchgate.netnih.govresearchgate.net While some broad-spectrum MMP inhibitors have shown musculoskeletal side effects, the selectivity of compounds like WAY-170523 aims to mitigate such issues. researchgate.net Research indicates that more selective MMP-13 inhibitors, including WAY-170523, are under investigation for OA, although detailed clinical data may not yet be widely available. researchgate.netnih.gov

Rheumatoid Arthritis Intervention

Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disorder that affects the joints, leading to inflammation of the synovial membrane and subsequent damage to cartilage and bone. MMP-13 is overexpressed in the chondrocytes and synovial cells in rheumatoid arthritis. sigmaaldrich.comscientificlabs.ie The inhibition of MMP-13's preferential degradation of type II collagen and aggrecan is predicted to prevent or reduce the destruction of cartilage in rheumatoid arthritis. guidetopharmacology.org WAY-170523's activity as a selective MMP-13 inhibitor suggests its potential relevance in therapeutic strategies for RA by targeting the enzymatic activity contributing to joint destruction. sigmaaldrich.comscientificlabs.iemedchemexpress.eusigmaaldrich.com

Significance in Oncology Research

Beyond joint diseases, MMP-13 overexpression is also observed in various human carcinomas, and its activity is associated with cancer progression, invasion, and metastasis. sigmaaldrich.comscientificlabs.ieunl.edu WAY-170523's ability to inhibit MMP-13 has led to investigations into its potential as an anti-cancer agent.

Targeting Prostate Cancer Progression and Metastasis

MMP-13 is implicated in the progression and metastasis of prostate cancer. medchemexpress.commedchemexpress.eu Research using prostate cancer cell lines, such as PC-3 cells, has shown that WAY-170523 can inhibit their invasion. medchemexpress.commedchemexpress.eumedchemexpress.eu This suggests that targeting MMP-13 with inhibitors like WAY-170523 could be a strategy to impede the invasive behavior of prostate cancer cells. Studies have utilized WAY-170523 in the context of analyzing the morphogenetic properties and drug responses of prostate cancer models in three dimensions. plos.org

Inhibiting Invasion in Breast and Colon Cancers

MMP-13 expression has been noted in breast carcinoma. unl.edu Research exploring the functional characterization of selective MMP-13 inhibitors has included investigations in human breast and colon cancer cell lines. tandfonline.com Studies have shown that WAY-170523 can inhibit the invasiveness of breast cancer cell lines, such as MDA-MB-231 cells, and colon cancer cell lines, such as HCT-116 cells. tandfonline.com The inhibitory effect on invasion in these cell lines highlights the potential of targeting MMP-13 in breast and colon cancers. tandfonline.comnus.edu.sg In breast cancer, WAY-170523 has been shown to significantly impair the invasion of cancer associated fibroblasts (CAFs), which play a role in tumor growth and invasion. rug.nlresearchgate.net

Modulating Cutaneous Squamous Cell Carcinoma Pathogenesis

Cutaneous squamous cell carcinoma (cSCC) is a common form of skin cancer. melanomacanada.cawikipedia.org MMP-13 has been implicated in the pathogenesis of cSCC. nih.govresearchgate.net Studies have investigated the role of MMP-13 in cSCC invasion, and the MMP-13 inhibitor WAY-170523 has been used in research to assess its effects on cSCC cell behavior. nih.govresearchgate.netalzet.com Treatment with WAY-170523 has been shown to prevent the increased invasion of certain cSCC cell spheroids in collagen matrices. nih.govresearchgate.net This indicates that inhibiting MMP-13 may have a role in modulating the invasive properties of cutaneous squamous cell carcinoma cells.

Here is a table summarizing some of the research findings related to WAY-170523's inhibitory activity:

Target EnzymeIC50 (nM)Selectivity Fold vs. MMP-13Source
MMP-13171x tocris.comsigmaaldrich.comfluoroprobe.comunl.edumedchemexpress.commedkoo.com
MMP-1>10000>5800x tocris.comsigmaaldrich.comfluoroprobe.comunl.edumedchemexpress.commedkoo.com
MMP-994556x tocris.comsigmaaldrich.comfluoroprobe.comunl.edumedchemexpress.commedkoo.com
TACE>1000>500x tocris.comsigmaaldrich.comfluoroprobe.comunl.edumedchemexpress.commedkoo.com

Here is a table summarizing the inhibitory effect of WAY-170523 on cancer cell invasion:

Cancer Cell LineCancer TypeInhibition of Invasion (%)Reference
PC-3Prostate CancerInhibitory effect observed medchemexpress.commedchemexpress.eumedchemexpress.eu
MDA-MB-231Breast Cancer37.17% tandfonline.com
HCT-116Colon Cancer52.84% tandfonline.com
cSCC spheroidscSCCPrevention of increased invasion nih.govresearchgate.net

Implications for Neurological Disorders

MMPs, including MMP-13, have been implicated in various neurological processes, both physiological and pathological. Their ability to degrade extracellular matrix components can influence neuronal survival, migration, and synaptic plasticity.

Therapeutic Potential in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. youtube.comnih.gov While the exact role of MMP-13 in AD pathogenesis is still being investigated, some research suggests a potential involvement. Studies have explored the impact of MMP inhibitors on processes relevant to AD, such as the cleavage of amyloid precursor protein (APP) and the degradation of Aβ peptides. Although direct research specifically on WAY 170523's therapeutic potential in AD is limited in the provided search results, the broader context of MMP inhibition in neurological disorders, including AD, highlights a potential area for future investigation. researchgate.netnih.gov One study noted that WAY170523 significantly decreased BACE1 protein levels in HEK293 cells, and another MMP-13 inhibitor, CL82198, also reduced BACE1 protein levels in human neuroblastoma cells, suggesting a possible link to amyloid processing. researchgate.net

Applications in Inflammatory and Tissue Remodeling Disorders

MMP-13 is known to play a crucial role in the degradation of extracellular matrix components, particularly type II collagen, which is abundant in cartilage. researchgate.net Its dysregulation is implicated in various inflammatory and tissue remodeling disorders, including arthritis, chronic airways diseases, cardiac fibrosis, and liver fibrosis. sigmaaldrich.comresearchgate.netnih.govtandfonline.com

Facilitating Bronchial Epithelial Repair in Chronic Airways Diseases

Chronic airways diseases, such as asthma and Chronic Obstructive Pulmonary Disease (COPD), are characterized by damage and impaired repair of the bronchial epithelium. nih.govnih.gov Viral infections can exacerbate this damage by stimulating the release of proteases like MMP-13, which can degrade the fibrin (B1330869) matrix essential for epithelial repair. nih.govport.ac.uk Research using in vitro models of bronchial epithelial repair has shown that poly I:C, a mimic of viral infection, limits the rate of epithelial repair and induces the release of MMP-13 from normal human primary bronchial epithelial cells (NHBE). nih.govport.ac.uk Treatment with this compound, an inhibitor of MMP-13 activity, significantly enhanced the rate of epithelial repair in these models, suggesting that inhibiting MMP-13 could be a useful therapeutic strategy in diseases where epithelial injury and abnormal repair occur. nih.govport.ac.uk

Here is a summary of the effect of this compound on bronchial epithelial repair in the presence of poly I:C:

Cell TypeConditionEffect on Epithelial Repair Rate
NHBEPoly I:C aloneLimited
NHBEPoly I:C + this compound (1 µM)Significantly Enhanced
16HBEPoly I:C aloneLimited
16HBEPoly I:C + this compound (1 µM)Significantly Enhanced

These findings indicate that MMP-13 inhibition can counteract the negative effects of viral infection mimics on bronchial epithelial repair. nih.govport.ac.uk

Addressing Cardiac Fibrosis and Dysfunction

Cardiac fibrosis, the excessive accumulation of scar tissue in the heart, is a key feature in the pathogenesis of heart failure and contributes to cardiac dysfunction. ahajournals.orgfu-berlin.decuanschutz.edu MMP-13 is known to be upregulated in human heart failure patients. ahajournals.org Studies in mouse models of pressure overload-induced heart failure have investigated the effects of this compound. ahajournals.org Treatment with this compound in these mice led to decreased cardiac hypertrophy and preserved cardiac function compared to vehicle-treated mice. ahajournals.org this compound treatment also appeared to attenuate interstitial and perivascular fibrosis and the expression of pro-fibrotic genes. ahajournals.org In vitro studies using cardiac fibroblasts (CF) and myofibroblasts (MF) demonstrated that MMP-13 inhibition with this compound decreased CF invasion and attenuated MF migration, proliferation, and invasion. ahajournals.org Furthermore, this compound treatment reduced collagen and fibronectin deposition in the extracellular matrix of MF and appeared to decrease Angiotensin II-induced hypertrophy in ventricular cardiomyocytes. ahajournals.org These data suggest a role for MMP-13 in pressure overload-induced heart failure, cardiomyocyte hypertrophy, and cardiac fibroblast behavior, highlighting MMP-13 inhibition as a potential therapeutic target for heart failure. ahajournals.org

Here is a summary of the effects of this compound in a mouse model of pressure overload-induced heart failure:

ParameterVehicle TreatmentThis compound Treatment
Cardiac HypertrophyIncreasedDecreased
Cardiac FunctionReducedPreserved
Interstitial FibrosisPresentAttenuated
Perivascular FibrosisPresentAttenuated
Pro-fibrotic GenesUpregulatedAttenuated

These results support the potential of this compound in mitigating cardiac fibrosis and dysfunction. ahajournals.org

Role in Liver Fibrosis Pathogenesis

Liver fibrosis is characterized by the excessive formation and deposition of fibrous connective tissue in the liver, often as a result of chronic liver injury. medicalnewstoday.comamegroups.orgnih.govwjgnet.comresearchgate.net This process can impair liver function and lead to cirrhosis and liver failure. medicalnewstoday.comamegroups.orgnih.govwjgnet.comresearchgate.net Hepatic stellate cells (HSCs) play a central role in liver fibrogenesis by producing extracellular matrix proteins. amegroups.orgnih.govwjgnet.com Research suggests that MMP-13 plays a crucial role in the modulation of fibrogenic mediators and promotes hepatic fibrogenesis. researchgate.net Blocking MMP-13 with the inhibitor CL-82198 in hepatic stellate cell cultures resulted in a marked decrease in connective tissue growth factor (CTGF) staining intensity and protein levels, as well as active TGF-β1. researchgate.net While direct studies on this compound in liver fibrosis are not extensively detailed in the provided results, the findings on another MMP-13 inhibitor suggest that targeting MMP-13 has potential therapeutic implications to arrest liver fibrosis. researchgate.net

Challenges and Opportunities in Selective MMP Inhibitor Development

The development of selective MMP inhibitors has faced challenges, particularly concerning achieving sufficient selectivity and avoiding off-target effects. nih.gov Early broad-spectrum MMP inhibitors failed in clinical trials due to dose-limiting toxicities, including musculoskeletal syndrome. nih.govtandfonline.com This highlights the need for inhibitors that specifically target individual MMPs involved in disease pathogenesis while sparing those with essential physiological roles.

The structural differences in the catalytic domain and exosites among different MMPs, particularly the variability in the S1' pocket, offer opportunities for designing selective inhibitors. acs.orgresearchgate.nettandfonline.com Structure-based design, utilizing techniques like NMR spectroscopy and computer-aided molecular design, has been instrumental in developing selective compounds like this compound. researchgate.netacs.org Targeting exosites in addition to the catalytic site is another strategy being explored to enhance selectivity. tandfonline.com

Future research opportunities lie in further elucidating the precise roles of MMP-13 in various disease contexts and developing even more selective and potent inhibitors with favorable pharmacokinetic profiles. Understanding the complex interplay between MMP-13 and other proteases and signaling pathways involved in disease progression is crucial for developing effective therapeutic strategies. The development of novel tools and techniques, including advanced computational methods and high-throughput screening, continues to aid in overcoming the challenges of selective MMP inhibition. researchgate.netnih.gov

Importance of Target Selectivity for Clinical Translation

The development of selective MMP inhibitors has been a significant focus in drug discovery due to the disappointing results of earlier broad-spectrum MMP inhibitors in clinical trials. researchgate.netnih.gov A key challenge with pan-MMP inhibitors was the occurrence of dose- and duration-dependent musculoskeletal side effects, often attributed to the inhibition of multiple MMPs that play roles in normal physiological processes. researchgate.netnih.gov

This compound was specifically designed to be a selective inhibitor of MMP-13. acs.orgunl.eduacs.org Its selectivity profile is a crucial aspect for its potential clinical translation. Studies have demonstrated that this compound exhibits significantly higher potency against MMP-13 compared to other MMPs, such as MMP-1, MMP-9, and TACE (TNFα converting enzyme). rndsystems.comtocris.comsigmaaldrich.comunl.eduacs.orgresearchgate.net For instance, this compound has an IC50 of 17 nM for MMP-13 and shows >5800-fold selectivity against MMP-1, 56-fold against MMP-9, and >500-fold against TACE. acs.orgunl.eduacs.orgresearchgate.netresearchgate.net This high degree of selectivity for MMP-13 is intended to minimize off-target effects associated with inhibiting other MMPs, thereby potentially improving the therapeutic index and reducing the likelihood of adverse effects observed with less selective inhibitors. acs.org The design strategy for this compound involved combining the selectivity features of a weak MMP-13 inhibitor (CL-82198) with the potency features of a nonspecific MMP inhibitor (WAY-152177) to achieve this enhanced selectivity. unl.eduacs.orgresearchgate.netresearchgate.net

Considerations for Off-Target Effects and Toxicity Profiles

Despite its reported selectivity for MMP-13, considerations for potential off-target effects and toxicity profiles remain important for the clinical development of this compound. While the high selectivity against other MMPs is a positive factor, no drug is entirely devoid of potential off-target interactions.

Earlier broad-spectrum MMP inhibitors faced challenges in clinical trials due to off-target effects and musculoskeletal syndrome. researchgate.net One proposed mechanism for these side effects was the chelation of metal ions, particularly zinc, by the hydroxamic acid group present in many early MMP inhibitors, which could affect other metalloenzymes. nih.gov The chemical structure of this compound includes a hydroxamic acid moiety , which is a common zinc-binding group in MMP inhibitors. While the selectivity is conferred by the rest of the molecule's interaction with the MMP-13 active site, particularly the S1' pocket unl.eduacs.orgresearchgate.net, the potential for off-target metal chelation needs careful evaluation.

Studies have assessed the cytochrome P450 (CYP) inhibition profile of compounds related to this compound, suggesting a potentially low risk of drug-drug interactions in humans based on this aspect. acs.org However, a comprehensive assessment of off-target effects would involve screening against a wider panel of enzymes, receptors, and ion channels to identify any unintended interactions that could lead to toxicity. Although some studies mention low off-target toxicity based on protease panel and CYP inhibition acs.org, the extent of detailed toxicity profiling available in the public domain is limited, particularly regarding systemic toxicity in vivo. The potential for musculoskeletal side effects, a historical issue with MMP inhibitors, would need to be thoroughly investigated in preclinical and clinical studies. The concept of localized delivery of MMP-13 inhibitors has been suggested as a strategy to potentially decrease off-target effects associated with systemic administration by providing prolonged but localized drug exposure. researchgate.net

Future Avenues for this compound Research

The research conducted on this compound has established its potential as a selective MMP-13 inhibitor with therapeutic implications in diseases where MMP-13 plays a significant role. Future research can build upon these findings to further explore its therapeutic potential and optimize its development.

Investigation of Combination Therapies with Existing Agents

Exploring combination therapies involving this compound and existing therapeutic agents could offer synergistic benefits and potentially overcome limitations of monotherapy. For instance, in the context of osteoarthritis, combining an MMP-13 inhibitor like this compound with existing pain relievers or anti-inflammatory drugs could provide a more comprehensive treatment approach addressing both structural damage and symptoms.

In cancer research, where MMP-13 is implicated in tumor invasion and metastasis, combining this compound with chemotherapy, immunotherapy, or targeted therapies could enhance anti-tumor efficacy and potentially reduce the development of resistance. The rationale for such combinations would depend on the specific cancer type and the mechanisms by which MMP-13 contributes to its progression. For example, if MMP-13 facilitates immune evasion or promotes angiogenesis, combining its inhibition with immunotherapy or anti-angiogenic agents could be explored.

Similarly, in cardiovascular diseases or respiratory conditions where MMP-13 is involved, investigating combinations with standard-of-care medications for those conditions could be a fruitful area of research. The success of combination therapies would depend on a thorough understanding of the underlying disease mechanisms and potential synergistic interactions between this compound and the co-administered agents.

Exploration of Novel Disease Indications Beyond Current Scope

While osteoarthritis and certain cancers have been primary areas of investigation for MMP-13 inhibitors, the role of MMP-13 in other pathologies suggests potential for exploring novel disease indications for this compound.

Given MMP-13's role in extracellular matrix remodeling, conditions involving aberrant tissue remodeling or fibrosis could be potential targets. For example, fibrotic diseases in organs like the liver, lungs, or kidneys might involve MMP-13 activity, and inhibiting it could potentially attenuate fibrosis progression. Research has already suggested potential therapeutic implications for blocking MMP-13 in liver fibrosis. researchgate.net

Furthermore, exploring the involvement of MMP-13 in inflammatory and autoimmune diseases beyond osteoarthritis could reveal new therapeutic opportunities. MMPs are known to play roles in inflammation and immune cell migration, and if MMP-13 is found to be a key mediator in specific inflammatory conditions, this compound could be investigated for its efficacy in these areas.

Neurodegenerative diseases are another area where MMPs have been implicated in disease progression. Investigating the role of MMP-13 in specific neurodegenerative conditions and the potential of this compound to modulate these processes could open up new avenues of research.

Advanced Drug Discovery Strategies Building on this compound Insights

The research and development of this compound have provided valuable insights into the structural requirements for potent and selective MMP-13 inhibition. These insights can inform advanced drug discovery strategies to develop next-generation MMP-13 inhibitors with improved properties.

Structure-based drug design, which was utilized in the discovery of this compound based on the structure of MMP-13 unl.eduacs.orgresearchgate.net, remains a powerful approach. Further structural studies of MMP-13 in complex with this compound and its analogs can provide more detailed information about binding interactions, which can be used to design compounds with enhanced potency, selectivity, and desired pharmacokinetic profiles. Exploring interactions with exosites on MMP-13, which this compound has been suggested to utilize acs.org, could lead to the design of inhibitors with novel mechanisms of action and potentially improved selectivity.

Fragment-based drug discovery (FBDD) and other high-throughput screening approaches can be employed to identify novel scaffolds that interact with the MMP-13 active site or other regulatory sites. researchgate.netjapsonline.com Insights gained from this compound's binding mode and selectivity determinants can guide the design and screening of fragment libraries.

Furthermore, addressing potential limitations observed with this compound, such as metabolic stability or specific off-target interactions if identified, can be a focus for future drug design efforts. Developing prodrugs or utilizing advanced drug delivery systems could also be explored to improve the therapeutic efficacy and safety of MMP-13 inhibitors. researchgate.net The exploration of non-zinc-binding inhibitors or alternative zinc-binding groups could also be pursued to potentially mitigate off-target effects associated with the hydroxamic acid moiety. researchgate.netresearchgate.net

Advanced Methodologies and Techniques Employed in Way 170523 Research

Structural Biology Techniques

Structural biology techniques played a crucial role in elucidating the interaction between potential inhibitors and the target enzyme, MMP-13. These methods provided detailed insights into the binding site and the conformational relationship between the protein and small molecules, which was fundamental to the rational design process of WAY 170523. fishersci.ptnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy was a key technique employed in the research leading to this compound. The high-resolution NMR solution structure of the catalytic fragment of human collagenase-3 (MMP-13) served as an initial structural basis for the design efforts. fishersci.ptnih.gov NMR binding studies were specifically utilized to understand the interaction of initial lead compounds with MMP-13. For instance, NMR studies revealed that the inhibitor CL-82198 bound within the entire S1' pocket of MMP-13. fishersci.ptnih.gov This detailed information about the binding mode of CL-82198 within the MMP-13 active site was critical, as it provided insights into the basis of its selectivity over other MMPs like MMP-1, MMP-9, and TACE. fishersci.ptnih.gov The information gleaned from these NMR binding studies was directly incorporated into the design strategy to enhance the selectivity of new inhibitors, ultimately contributing to the development of this compound. fishersci.ptnih.gov Beyond specific binding studies, solution NMR spectroscopy is broadly recognized as a powerful tool for studying protein structures, dynamics, and protein-ligand interactions in solution, proving valuable in both target-based and fragment-based drug discovery approaches.

X-ray Crystallography for Ligand-Bound Enzyme Structures

While NMR provided crucial solution-state information for the MMP-13 catalytic fragment and its interaction with lead compounds, X-ray crystallography is a complementary structural biology technique frequently used in structure-based drug design for matrix metalloproteinases. Although the primary literature on this compound's design specifically highlights the use of the MMP-13 NMR structure fishersci.ptnih.gov, structural information from X-ray crystallography studies of MMPs bound to other inhibitors was also valuable. For example, structural data from complexes of MMP-13 with related inhibitors, such as WAY-151693 and CGS-27023A, determined by X-ray crystallography, were considered critical. fishersci.pt These structures provided reliable predictions of how new analogues might bind, aiding in the adaptation of design elements into the structure of the initial lead compound, CL-82198. fishersci.pt X-ray crystallography is also a key technique in fragment-based drug discovery for identifying small molecules bound to protein targets.

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics approaches were integral to the computer-aided molecular design process that led to the identification and optimization of this compound. fishersci.ptnih.gov These methods allowed researchers to predict and model the interactions between potential inhibitors and the MMP-13 enzyme, guiding the synthesis and testing of new compounds.

Pharmacophore Modeling in Inhibitor Design

Pharmacophore modeling involves creating a representation of the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. This approach is commonly used in inhibitor design. While the direct application of de novo pharmacophore modeling for the initial design of this compound is not explicitly detailed in the search results, the understanding of the critical binding interactions, particularly the fit of the inhibitor within the MMP-13 S1' pocket, aligns with the principles of pharmacophore-based design. One source mentions the non-hydroxamic inhibitor WAY-170523 and discusses how its structural features, such as the benzofuran (B130515) moiety, contribute to filling the hydrophobic S1' tunnel, implying a structural understanding of key interaction points relevant to pharmacophore concepts. Furthermore, combined structure- and ligand-based pharmacophore modeling has been successfully applied in identifying selective inhibitors for other MMPs, demonstrating the relevance of this technique in the field of MMP inhibitor research.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is an approach that involves identifying small, low-molecular-weight molecules (fragments) that bind weakly to a target protein and then optimizing these fragments, often by linking or growing them, to develop higher-affinity lead compounds. Techniques like NMR spectroscopy and X-ray crystallography are frequently used in FBDD for screening fragment libraries and mapping binding sites. The design strategy for this compound shares conceptual similarities with FBDD in that it involved starting from an initial lead compound (CL-82198) identified through high-throughput screening and combining its desirable selectivity features with the potency features of another inhibitor (WAY-152177). fishersci.ptnih.gov This process of merging or combining structural elements based on their observed interactions with the target is a core principle in fragment-based approaches. One source explicitly places the design of this compound in the context of merging discrete fragments in FBDD. Another source illustrates the design scheme showing the flow from CL-82198 and WAY-159062 to WAY-170523 when discussing the applications of NMR in FBDD and protein-ligand interactions.

The culmination of these advanced methodologies allowed researchers to design this compound, an inhibitor with notable potency and selectivity for MMP-13. The compound has demonstrated an IC50 of 17 nM for MMP-13 and exhibited significantly lower activity against other related enzymes, including over 5800-fold selectivity against MMP-1, 56-fold against MMP-9, and over 500-fold against TACE. fishersci.ptnih.gov This selectivity profile, a key outcome of the structure-based design process, is summarized in the table below.

CompoundTargetIC50 (nM)Selectivity vs MMP-13
This compoundMMP-13171x
This compoundMMP-1>10000>5800x
This compoundMMP-994556x
This compoundTACE>1000>500x

Data compiled from search results. fishersci.ptnih.gov

Biochemical and Biophysical Assay Methodologies

Biochemical and biophysical assays are fundamental tools in characterizing the interaction between a compound like this compound and its target enzyme, MMP-13. These methods provide detailed information about enzyme activity, protein concentration, and binding thermodynamics.

Fluorimetric Resonance Energy Transfer (FRET)-Based Enzyme Activity Assays

FRET-based assays are widely used to measure the proteolytic activity of enzymes like MMP-13. These assays typically employ a peptide substrate labeled with a FRET donor-quencher pair. In the intact substrate, the proximity of the quencher reduces the fluorescence of the donor. Upon cleavage of the peptide by active MMP-13, the donor and quencher are separated, resulting in increased fluorescence emission from the donor molecule. tandfonline.comnih.govnih.gov

In research involving this compound, FRET-based assays have been employed to quantify the inhibitory effect of the compound on MMP-13 activity. tandfonline.comnih.gov For instance, the SensoLyte 520 MMP-13 assay kit, which utilizes a 5-FAM/QXL520 FRET peptide substrate, has been used. tandfonline.comnih.gov Fluorescence is typically monitored at excitation and emission wavelengths of 490 nm and 520 nm, respectively. tandfonline.comnih.gov Purified, activated MMP-13 is incubated with the FRET substrate in the presence or absence of this compound to determine the compound's ability to inhibit enzymatic cleavage. tandfonline.comnih.gov These assays have demonstrated that this compound is a potent inhibitor of MMP-13. tocris.comacs.orgsigmaaldrich.com

Enzyme-Linked Immunosorbent Assays (ELISA) for Biomarker Quantification

ELISA is a common technique used to detect and quantify specific proteins or biomarkers in biological samples. In the context of this compound research, ELISA has been utilized to measure the concentration of MMP-13 protein in cell culture supernatants. nih.govnih.gov This allows researchers to assess how experimental conditions or treatments, such as inflammatory cytokine stimulation, affect the production and secretion of MMP-13 by cells. nih.govnih.gov By quantifying MMP-13 levels using ELISA, researchers can differentiate between the effects of this compound on enzyme activity (measured by FRET) and its potential effects on enzyme expression or secretion. nih.govnih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique used to measure the thermodynamic parameters of molecular interactions, such as the binding of a small molecule inhibitor to a protein target. ITC directly measures the heat released or absorbed upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

While specific detailed ITC data for the direct binding of this compound to MMP-13 is not extensively detailed in the provided search results, ITC is mentioned as a technique used in the study of MMP inhibitors and their binding to target enzymes like MMP-12. researchgate.netnus.edu.sgbszh.cn The application of ITC in this field indicates its relevance for understanding the thermodynamic driving forces behind inhibitor binding, which is crucial for rational drug design and optimization. Studies comparing different types of MMP inhibitors have used ITC to reveal differences in their binding mechanisms, such as the involvement of entropy or enthalpy and proton exchange. researchgate.net The use of ITC in related MMP inhibitor research suggests its potential application in providing a comprehensive thermodynamic profile of the this compound-MMP-13 interaction.

Cell-Based and Tissue Culture Methodologies

Cell-based assays and tissue culture methodologies are essential for evaluating the biological effects of this compound in a more complex, physiological context compared to isolated enzyme assays. These methods assess the impact of the compound on cellular processes relevant to MMP-13 activity, such as cell viability, proliferation, invasion, and migration.

Cell Viability and Proliferation Assays (e.g., MTT assay)

Cell viability and proliferation assays are used to determine if a compound is toxic to cells or affects their growth rate. The MTT assay is a common colorimetric assay that measures the metabolic activity of live cells. nih.govnus.edu.sgthno.orgresearchgate.netnih.gov It is based on the reduction of a yellow tetrazolium dye (MTT) by metabolically active cells into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov

This compound has been evaluated using MTT assays in various cell lines, including chondrocytes and cancer cells, often at different concentrations and incubation times. nih.govthno.orgnih.govmdpi.com These studies are crucial to ensure that any observed effects of this compound on processes like invasion or migration are due to the inhibition of MMP-13 activity rather than cytotoxicity. nih.govresearchgate.net Research has indicated that, at concentrations effective for inhibiting MMP-13-mediated invasion, this compound may show minimal or no significant effect on cell viability compared to control groups. nih.govresearchgate.net For example, one study using TC28a2 chondrocytes tested this compound at concentrations up to 40 µM in MTT assays. nih.govmdpi.com Another study using cutaneous squamous cell carcinoma (cSCC) spheroids found that treatment with this compound had no effect on viability. researchgate.netnih.gov Other viability assays like CellTiter Blue and alamarBlue have also been used in studies involving MMP inhibitors and cell viability assessments. mdpi.complos.org

Cell Invasion and Migration Assays (e.g., Spheroid Invasion, Wound Healing)

Cell invasion and migration assays are used to assess the ability of cells to move through an extracellular matrix or across a surface, processes that are often influenced by the activity of matrix metalloproteinases like MMP-13.

Cell Invasion Assays: These assays measure the ability of cells to degrade and move through a barrier, such as a layer of Matrigel or a collagen matrix. Transwell chambers coated with Matrigel are commonly used, where invading cells pass through the Matrigel and a porous membrane. tandfonline.comtandfonline.com Spheroid invasion assays involve forming multicellular spheroids and embedding them in a 3D matrix (e.g., collagen), then observing and quantifying the extent of cell invasion out of the spheroid into the matrix. researchgate.netnih.gov

This compound has been extensively studied using cell invasion assays to demonstrate its functional effect as an MMP-13 inhibitor. Research has shown that this compound inhibits the invasion of various cancer cell lines, including HCT-116 and MDA-MB-231 cells in Matrigel transwell assays, and cutaneous squamous cell carcinoma (cSCC) cells in spheroid invasion assays into collagen. tandfonline.comresearchgate.netnih.govtandfonline.com this compound was found to be a potent inhibitor of MMP-13-mediated invasion in these models. tandfonline.comtandfonline.com For instance, in MDA-MB-231 cells, this compound treatment resulted in a significant percentage of inhibition on cell invasiveness. tandfonline.com Similarly, this compound prevented the increased invasion of Kindlin-1-deficient cSCC spheroids into collagen. researchgate.netnih.gov this compound has also been shown to inhibit the invasion of PC-3 cells. medchemexpress.commedchemexpress.com

Cell Migration Assays: These assays measure the directed movement of cells across a surface, without necessarily involving matrix degradation. The wound healing (or scratch) assay is a simple method where a "wound" is created on a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. science.gov

While cell invasion assays are more frequently highlighted in the context of this compound's role as an MMP-13 inhibitor due to MMPs' function in matrix degradation, migration assays can also provide relevant information. This compound has been noted in the context of bronchial epithelial repair, a process involving cell migration, where inhibition of MMP-13 activity by this compound enhanced the rate of repair. science.gov This suggests a role for this compound in influencing cell migratory processes in certain biological contexts.

Organotypic Cell Culture Models for Tissue Mimicry

Organotypic cell culture models are three-dimensional (3D) systems designed to mimic the in vivo tissue microenvironment more closely than traditional two-dimensional (2D) cell cultures. These models allow for the study of complex cell-cell and cell-matrix interactions, which are crucial for understanding the biological activity of compounds like this compound. researchgate.netscienceopen.commedchemexpress.com

This compound has been investigated using organotypic cell culture models, particularly in the context of cancer research. medchemexpress.comfluoroprobe.comscienceopen.com Studies utilizing these models have explored the effects of this compound on processes such as cell invasion and migration, which are dependent on the activity of matrix-degrading enzymes like MMP-13. medchemexpress.comscienceopen.com For instance, phenotypic screening using organotypic cell culture models has identified different drug responses, including those to this compound, in breast and prostate cancer cell lines. medchemexpress.comfluoroprobe.com In one study, this compound, as a specific inhibitor of MMP-13, was found to be effective against invasion in aggressive prostate cancer cell lines within a 3D organotypic model, whereas many other inhibitors targeting different pathways were ineffective. scienceopen.com This highlights the utility of organotypic models in revealing the specific anti-invasive properties of this compound in a context that better reflects the complexity of solid tissues.

Primary Cell and Tissue Explant Culture Systems

Primary cell cultures and tissue explant culture systems involve the isolation and maintenance of cells or intact tissue fragments directly from a living organism. tue.nlprotocols.iojonuns.com These systems retain many of the characteristics of the original tissue, including cell heterogeneity and the native extracellular matrix, making them valuable for studying the effects of compounds in a more physiologically relevant setting than immortalized cell lines. tue.nlprotocols.io Explant cultures, also known as ex vivo cultures, preserve tissue-specific cells within their native extracellular matrix, providing a unique environment to study processes like tissue remodeling. tue.nl

Research involving this compound has utilized explant cultures to study its impact on tissue-level processes. For example, bone explant cultures have been employed to investigate bone remodeling, a process significantly influenced by MMP-13 activity. tue.nl Studies have shown that this compound can influence cellular behavior within explant cultures. researchgate.net In one instance, treating explant cultures with this compound at concentrations of 17 nM and 170 nM resulted in a significant increase in cell sheet area, suggesting an effect on cell migration or proliferation within the tissue context. researchgate.net This demonstrates the application of explant cultures in assessing the direct effects of this compound on complex cellular interactions and tissue dynamics.

Molecular Biology and Gene Expression Profiling

Molecular biology techniques are essential for understanding the mechanisms by which this compound exerts its effects at the genetic and protein levels. These methods allow researchers to quantify changes in gene expression, protein abundance, and the functional consequences of modulating specific genes.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and widely used technique for quantifying messenger RNA (mRNA) levels, providing an indirect measure of gene expression. nih.govresearchgate.netyoutube.com This method is crucial for determining whether treatment with a compound like this compound leads to changes in the transcription of specific genes. nih.govgoogle.com

qRT-PCR has been applied in studies involving this compound to assess its effects on gene expression. For example, in research investigating MMP-13 as a therapeutic target, RNA was prepared from cells or tissues treated with this compound and subsequently analyzed by qPCR to measure changes in gene expression levels. google.com While specific data on which genes were analyzed by qRT-PCR in conjunction with this compound treatment are often detailed within individual study results, the use of this technique confirms its role in evaluating the transcriptional impact of the compound. google.com

Western Blot Analysis for Protein Expression

Western Blot analysis is a standard technique used to detect and quantify specific proteins in a sample. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to identify and measure the protein of interest. rndsystems.comhoelzel-biotech.com Western Blot is critical for determining how this compound influences the actual levels of proteins, including MMP-13 itself or downstream signaling molecules.

This compound research has utilized Western Blot to examine protein expression related to its mechanism of action. As an MMP-13 inhibitor, studies might use Western Blot to confirm the presence or changes in the levels of MMP-13 protein in response to various stimuli or treatments, although directly showing this compound's effect on MMP-13 protein level via Western Blot is less direct than measuring its activity. rndsystems.comhoelzel-biotech.com However, Western Blot is valuable for assessing the impact of this compound on signaling pathways downstream of MMP-13. For instance, this compound has been shown to directly attenuate ERK1/2 phosphorylation medchemexpress.commedkoo.com, a finding that would typically be supported by Western Blot analysis using antibodies specific for phosphorylated and total ERK1/2. medchemexpress.commedkoo.com While explicit examples of Western Blots showing protein level changes caused by this compound were not prominently found in the search results for this specific compound, Western Blot is a fundamental technique in studies investigating protein-level effects of inhibitors and related pathways. rndsystems.comhoelzel-biotech.com

RNA Interference (siRNA/shRNA) for Gene Knockdown

RNA interference (RNAi), employing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a powerful technique for sequence-specific suppression of gene expression. wikipedia.orgcshl.edunih.govijbs.comnih.gov By reducing the levels of specific mRNAs, RNAi allows researchers to study the function of targeted genes and assess the consequences of their reduced expression, often in conjunction with the effects of a compound like this compound. wikipedia.orgnih.govijbs.comnih.gov

RNA interference has been used in research related to MMP-13 and potentially in studies involving this compound to understand the role of MMP-13 or related genes. For example, studies have used siRNA treatment to silence STAT3 in cancer-associated fibroblasts (CAFs) to investigate how STAT3 influences the expression of secreted proteins, including MMP13. rug.nl This approach helps to dissect the regulatory networks in which MMP-13 is involved. While direct studies using siRNA or shRNA to knock down genes and then treat with this compound to observe synergistic or epistatic effects were not explicitly detailed, the use of RNAi to manipulate the expression of genes related to MMP-13 signaling is a complementary technique in this field of research. rug.nl

Transcriptomics and Proteomics for Comprehensive Molecular Insights

Transcriptomics and proteomics are high-throughput approaches that provide comprehensive insights into the molecular landscape of cells or tissues. Transcriptomics involves the study of the complete set of RNA transcripts, while proteomics focuses on the entire complement of proteins. nih.govmdpi.com These techniques can reveal broad changes in gene and protein expression profiles in response to treatments like this compound, helping to identify affected pathways and potential off-target effects.

Transcriptomic studies have been employed in research where compounds like this compound are investigated. For instance, integrated drug repositioning approaches based on transcriptomics data have been used to identify compounds with similar gene signatures to known inhibitors, although the specific application to this compound in this context requires detailed study data. nih.gov In another example, differential gene expression between cells silenced for a particular gene (like STAT3 using siRNA) was determined by RNA sequencing (a transcriptomic technique), revealing changes in genes encoding secreted proteins, including MMP13. rug.nl This demonstrates how transcriptomics can be used to understand the upstream regulation of MMP-13, a target of this compound. While direct proteomic studies specifically detailing the effects of this compound on the entire protein complement were not prominently found, proteomics is a logical next step after transcriptomic analysis to understand the functional consequences of changes in mRNA levels. nih.govmdpi.com

In Vivo Experimental Design and Analytical Techniques

In vivo studies utilizing this compound are designed to evaluate its effects in complex biological environments, providing insights that cannot be fully replicated in in vitro settings. These studies require careful planning, including the selection of appropriate animal models and the application of various analytical techniques to assess the compound's impact on tissues, cells, and biochemical markers.

Selection and Justification of Relevant Animal Models

The selection of appropriate animal models is a critical first step in in vivo research with this compound. The choice of model is dictated by the specific disease or biological process being investigated, aiming to mimic relevant aspects of human physiology or pathology where MMP-13 is implicated.

For instance, studies investigating the role of MMP-13 in cardiac dysfunction and the potential therapeutic effects of this compound have utilized wild-type (WT) mice and protease-activated receptor 1 (PAR1) knockout mice. ahajournals.orgnih.gov In one study, isoproterenol (B85558) (ISO) infusion was used to induce cardiac dysfunction in WT mice, and the effect of concurrent this compound administration was evaluated. ahajournals.orgnih.gov PAR1 knockout mice were used for comparison to understand the pathway involving β-adrenergic receptor stimulation, MMP-13, and PAR1. nih.gov The use of these models allows researchers to study the impact of MMP-13 inhibition by this compound on cardiac function and the underlying molecular mechanisms in a living system. ahajournals.orgnih.gov

Rabbit models have been employed in research on osteoarthritis (OA), a condition characterized by cartilage degradation, where MMP-13 plays a significant role. nih.govmdpi.com The surgically induced anterior cruciate ligament transection (ACLT) model in New Zealand White rabbits is a common method to mimic post-traumatic OA. nih.gov This model allows for the assessment of this compound's ability to inhibit cartilage degradation and modulate the expression and activity of MMPs in vivo. nih.gov

In the context of Alzheimer's disease research, transgenic mouse models, such as APPswe/PS1E9 mice, which exhibit amyloid-β pathology and cognitive decline, have been used to investigate the effects of MMP-13 inhibition by compounds including CL82198, a selective MMP-13 inhibitor structurally related to the research on MMP-13 inhibition and BACE1 regulation. nih.govoup.com These models are relevant because MMP-13 inhibition has been shown to reduce BACE1 protein levels and improve cognitive function. nih.govoup.com

Studies on cutaneous squamous cell carcinoma (cSCC) have utilized mouse models to investigate the role of Kindlin-1 in regulating MMP13 expression and tumor invasion. nih.gov In vivo experiments in these models can involve assessing tumor growth and invasion in the presence or absence of MMP13 inhibitors like this compound. nih.gov

The justification for selecting these models is based on their established relevance to the human conditions being studied and their utility in allowing researchers to manipulate specific pathways and assess the in vivo effects of interventions like MMP-13 inhibition by this compound.

Histological and Immunostaining Analyses of Tissues

Histological and immunostaining analyses are fundamental techniques used to examine tissue morphology, cellular changes, and protein expression levels in in vivo studies involving this compound. These methods provide crucial visual evidence of the compound's effects at the tissue and cellular level.

In osteoarthritis research using rabbit models, histological assessment of knee joints is performed to evaluate cartilage integrity and assess the severity of cartilage lesions. nih.govmdpi.com Techniques such as Safranin-O staining are used to visualize proteoglycans, a major component of cartilage matrix, with reduced staining indicating proteoglycan loss and cartilage degradation. nih.gov Fast Green is often used as a counterstain. nih.gov Histologic scoring systems, such as those based on OARSI guidelines, are applied to quantify the extent of cartilage damage. nih.gov

Immunohistochemistry (IHC) and immunofluorescence are used to detect the presence and localization of specific proteins within tissue sections. nih.govaacrjournals.orgmdpi.comoup.com For example, in OA studies, IHC can be used to assess the expression of markers related to apoptosis, such as active Caspase-3 and PARP p85, in chondrocytes. nih.gov Increased staining for these markers can indicate increased cell death in the cartilage. nih.gov In Alzheimer's disease models, IHC has been used to stain for amyloid-β plaques (using antibodies like 6E10) and microglia (using antibodies like Iba1) in brain tissue sections to assess the impact of MMP-13 inhibition on amyloid pathology and neuroinflammation. oup.com In cancer research, immunostaining can be used to examine the expression of MMP-13 and other relevant proteins in tumor tissues. aacrjournals.orgnih.gov

These analyses provide qualitative and semi-quantitative data on the effects of this compound on tissue structure, cellular health, and the expression of key proteins involved in disease progression.

Live Imaging and Video Microscopy for Dynamic Processes

While less frequently highlighted in the provided search results specifically concerning this compound in vivo studies, live imaging and video microscopy are powerful techniques for observing dynamic biological processes in real-time within living organisms or tissues. These methods can provide insights into cellular behavior, tissue remodeling, and the effects of interventions like MMP-13 inhibition on these processes.

General applications of live imaging in biological research include tracking cell migration, observing changes in cell morphology, monitoring intracellular events, and visualizing tissue dynamics over time. researchgate.netyoutube.comarxiv.orgmicrolist.orgreddit.com In the context of MMP-13 research, live imaging could potentially be used to observe processes influenced by MMP-13 activity, such as the invasion of cancer cells, the migration of inflammatory cells in a disease model, or changes in cartilage matrix integrity in real-time in a suitable in vivo or ex vivo live tissue model.

Challenges in live imaging in vivo include maintaining tissue viability, minimizing movement artifacts (drift), and managing phototoxicity from prolonged illumination. researchgate.netyoutube.comarxiv.orgmicrolist.orgreddit.com Specialized microscopy systems equipped with environmental control chambers (temperature, CO2, humidity) and advanced image acquisition and processing techniques are often required. youtube.commicrolist.orgreddit.com Although specific examples of live imaging with this compound were not prominent in the search results, the technique remains a valuable tool for studying the dynamic consequences of MMP-13 modulation in relevant biological systems.

Biochemical Marker Analysis in Biological Fluids and Tissues

Analysis of biochemical markers in biological fluids (such as synovial fluid and plasma) and tissues provides quantitative data on the molecular effects of this compound. These markers can include the levels of enzymes, cytokines, chemokines, and products of extracellular matrix degradation.

Enzyme activity assays are commonly used to measure MMP-13 activity in tissue homogenates or biological fluids. ahajournals.orgnih.govnih.gov Fluorometric assay kits, such as the SensoLyte 520 MMP-13 fluorometric assay kit, are utilized for this purpose. ahajournals.orgnih.govnih.gov These assays typically involve incubating a substrate with the biological sample and measuring the fluorescence produced upon substrate cleavage by active MMP-13. ahajournals.orgnih.govnih.gov This allows researchers to confirm that this compound effectively inhibits MMP-13 activity in vivo.

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific proteins, such as cytokines (e.g., IL-1β, IL-6), chemokines (e.g., CCL2), and matrix components or their degradation products, in biological samples. nih.govaacrjournals.org For example, in OA studies, ELISAs can measure the levels of inflammatory cytokines like IL-1β and IL-6 in synovial fluid and plasma, as well as markers of cartilage degradation or synthesis like MMP-13 and collagen type II alpha 1 chain (COL2A1). nih.gov In cancer research, ELISA can be used to quantify chemokine levels in serum and tumor tissue. aacrjournals.org

Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure the mRNA expression levels of genes encoding MMPs and other relevant proteins in tissues. nih.govoup.comresearchgate.net This technique provides insights into whether this compound or related interventions affect the transcriptional regulation of these genes. For instance, qRT-PCR has been used to assess the mRNA expression of Mmp3, Mmp9, and Mmp13 in cartilage tissue in OA models. nih.gov

Western blotting is another technique used to quantify protein levels in tissue homogenates or cell lysates. nih.govoup.comresearchgate.net This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. nih.govoup.comresearchgate.net Western blotting has been used in Alzheimer's disease research to assess the protein levels of BACE1 and phosphorylated eIF4B in brain tissue following treatment with MMP-13 inhibitors. nih.govoup.comresearchgate.net

These biochemical analyses provide quantitative data that complement histological and imaging findings, offering a comprehensive picture of the biological effects of this compound in vivo.

Here is a summary of some research findings related to the methodologies discussed:

Study AreaAnimal Model UsedKey Histological/Immunostaining FindingsKey Biochemical Marker Findings
Cardiac DysfunctionWild-type mice, PAR1 knockout miceNot explicitly detailed in the provided snippets for histology/immunostaining related to this compound.This compound abolished ISO-dependent increase of left ventricular systolic diameter and preserved cardiac function. ahajournals.orgnih.gov Increased MMP-13 activity in failing human hearts. ahajournals.org
OsteoarthritisNew Zealand White rabbits (ACLT model)Reduced Safranin-O staining and chondrocyte cluster formation in PFE-fed groups (PFE + this compound used as control in vitro). nih.gov Reduced active Caspase-3 and PARP p85 in cartilage with PFE treatment. nih.govLower levels of IL-6, MMP-13, and PGE2 in synovial fluid and plasma with PFE treatment (PFE + this compound used as control in vitro). nih.gov Reduced mRNA of Mmp3, Mmp9, Mmp13 in cartilage with PFE treatment. nih.gov
Alzheimer's DiseaseAPPswe/PS1E9 miceReduced amyloid-β plaques (6E10 staining) and microglia (Iba1 staining) in brain with MMP13 inhibition (CL82198). oup.comReduced BACE1 protein levels and phosphorylated eIF4B in brain with MMP13 inhibition (CL82198). nih.govoup.comresearchgate.net Improved spatial and associative learning and memory. oup.com
Cutaneous Squamous Cell CarcinomaMouse modelsAssessment of MMP13-positive cells in tumors. nih.govReduced Mmp13 mRNA expression with shRNA knockdown. nih.gov this compound prevented increased invasion of Kindlin-1 deficient spheroids in vitro. nih.gov

Note: The findings presented in the table are based on the provided search snippets and may represent results from studies using this compound directly or other MMP-13 inhibitors in relevant models.

Q & A

Basic Research Questions

Q. What experimental approaches are used to confirm the selectivity of WAY 170523 for MMP-13 over other matrix metalloproteinases (MMPs)?

  • Methodological Answer: To assess selectivity, researchers typically employ competitive enzymatic activity assays using fluorogenic substrates specific to MMP-13 and other MMP isoforms (e.g., MMP-1, MMP-2, MMP-9). Dose-response curves (IC₅₀ values) are generated across isoforms to quantify selectivity ratios . Parallel molecular docking simulations can predict binding affinities to MMP-13’s catalytic domain, validated by site-directed mutagenesis studies .

Q. How should researchers design in vitro assays to evaluate the inhibitory efficacy of this compound in epithelial repair models?

  • Methodological Answer: Use polarized epithelial cell monolayers (e.g., 16HBE or NHBE cells) with scratch/wound-healing assays. Pre-treat cells with inflammatory stimuli (e.g., poly I:C) to mimic dysregulated repair, then apply this compound at varying concentrations (e.g., 0.1–10 µM). Quantify repair rates via time-lapse microscopy and normalize to controls. Include MMP-13 knockdown groups (siRNA) to confirm target specificity .

Q. What controls are essential when testing this compound in MMP-13-dependent processes?

  • Methodological Answer: Include negative controls (vehicle-only treatment), positive controls (broad-spectrum MMP inhibitors like GM6001), and genetic controls (MMP-13 knockout or siRNA-transfected cells). Validate results with orthogonal methods, such as ELISA for collagen degradation products (e.g., C-terminal telopeptide of type II collagen, CTX-II) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different tissue models (e.g., bronchial vs. articular cartilage)?

  • Methodological Answer: Perform tissue-specific proteomic profiling to identify co-expressed MMPs or endogenous inhibitors (e.g., TIMPs) that may modulate MMP-13 activity. Use ex vivo explant cultures (e.g., cartilage or lung tissue) to compare inhibitor penetration and stability in heterogeneous matrices. Statistical meta-analysis of dose-response relationships across models can highlight context-dependent variability .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies without compromising selectivity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies to modify this compound’s scaffold for improved bioavailability. Assess plasma stability via LC-MS and hepatic microsomal assays. For in vivo validation, use MMP-13 reporter mice (e.g., MMP-13-luciferase knock-in) to non-invasively monitor target engagement and off-target effects .

Q. How do researchers differentiate MMP-13-mediated effects from compensatory pathways when using this compound in chronic disease models?

  • Methodological Answer: Combine longitudinal transcriptomic analysis (RNA-seq) with pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify compensatory MMPs or signaling cascades (e.g., TGF-β, NF-κB). Use conditional MMP-13 knockout models alongside pharmacological inhibition to isolate MMP-13-specific effects .

Q. What advanced statistical methods are recommended for analyzing high-dimensional data from this compound transcriptomic or proteomic screens?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality and identify key biomarkers. Use Bayesian hierarchical modeling to account for batch effects in multi-omics datasets. Machine learning pipelines (e.g., random forest, SVM) can predict inhibitor response thresholds .

Methodological Best Practices

  • Data Reproducibility : Report raw data (e.g., enzymatic activity curves, cell migration rates) in supplementary materials with detailed metadata (e.g., assay temperature, pH, buffer composition) .
  • Ethical & Theoretical Frameworks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and link to broader hypotheses (e.g., MMP-13’s role in tissue remodeling vs. fibrosis) .
  • Interdisciplinary Validation : Cross-validate findings with clinical cohorts (e.g., synovial fluid MMP-13 levels in osteoarthritis patients) to bridge mechanistic and translational insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY 170523
Reactant of Route 2
WAY 170523

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.